molecular formula C7H12N2S B190232 2-(2,4-Dimethylthiazol-5-yl)ethanamine CAS No. 142437-68-1

2-(2,4-Dimethylthiazol-5-yl)ethanamine

Número de catálogo: B190232
Número CAS: 142437-68-1
Peso molecular: 156.25 g/mol
Clave InChI: VPRBZFPSDKDVFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,4-Dimethylthiazol-5-yl)ethanamine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-7(3-4-8)10-6(2)9-5/h3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRBZFPSDKDVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576639
Record name 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142437-68-1
Record name 2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2,4-Dimethylthiazol-5-yl)ethanamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide focuses on a specific derivative, 2-(2,4-Dimethylthiazol-5-yl)ethanamine, a molecule of significant interest for its potential applications in drug discovery. While direct extensive documentation for this specific compound is limited, this guide provides a comprehensive overview based on established principles of thiazole chemistry, including its synthesis, physicochemical properties, and prospective role in therapeutic development. By examining analogous structures and synthetic methodologies, we offer a scientifically grounded framework for researchers to effectively work with and innovate upon this promising chemical entity. The 2-aminothiazole moiety, in particular, is a recurring motif in numerous FDA-approved drugs, underscoring the therapeutic relevance of this class of compounds.[1][3]

Molecular Profile and Physicochemical Properties

The foundational step in the study of any novel compound is the precise determination of its molecular characteristics. For this compound, these properties are derived from its constituent atoms and their arrangement.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₁₂N₂S. Based on this, the theoretical molecular weight can be calculated as follows:

ElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)121.00812.096
Nitrogen (N)214.00728.014
Sulfur (S)132.0632.06
Total 156.25

The exact mass is calculated to be 156.07722 g/mol .

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
pKa ~8.5 - 9.5 (for the ethylamine group)Influences ionization state at physiological pH, affecting solubility, permeability, and receptor binding.
LogP 1.5 - 2.5A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility Soluble in organic solvents and aqueous acidKey for formulation and bioavailability. The amine group allows for salt formation to enhance aqueous solubility.
Hydrogen Bond Donors 2 (from the -NH₂ group)Governs interactions with biological targets and contributes to solubility.
Hydrogen Bond Acceptors 2 (from the thiazole nitrogen and the primary amine)Important for molecular recognition and binding affinity.

These predicted values suggest that this compound possesses drug-like properties, making it a viable candidate for further investigation.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for the construction of substituted thiazoles, most notably the Hantzsch thiazole synthesis.[4] A plausible synthetic route is outlined below, starting from readily available precursors.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the construction of a suitable thiazole precursor, followed by the introduction of the ethanamine side chain.

G A 3-Chloro-2,4-pentanedione C 2,4-Dimethyl-5-acetylthiazole A->C Hantzsch Thiazole Synthesis B Thioacetamide B->C E 2,4-Dimethyl-5-(1-(hydroxyimino)ethyl)thiazole (Oxime) C->E Oximation D Hydroxylamine D->E G This compound E->G Reduction F Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) F->G

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dimethyl-5-acetylthiazole (Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-2,4-pentanedione (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add thioacetamide (1 equivalent).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product can be extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Oxime Formation: Dissolve the synthesized 2,4-dimethyl-5-acetylthiazole (1 equivalent) in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (1.2 equivalents) and heat the mixture to reflux for 2-3 hours.

  • Isolation of Oxime: After cooling, the solvent is evaporated, and the residue is treated with water. The resulting oxime precipitate is filtered, washed with water, and dried.

  • Reduction to Amine: The dried oxime is then subjected to reduction. A common method is the use of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The oxime is added portion-wise to a suspension of LiAlH₄ in THF at 0°C. The reaction is then stirred at room temperature or gently heated to ensure complete reduction.

  • Quenching and Extraction: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with diethyl ether or dichloromethane.

  • Final Purification: The organic extracts are dried, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the two methyl groups on the thiazole ring, the methylene protons of the ethyl chain, and the amine protons. The chemical shifts and coupling patterns will be indicative of the structure. For similar aminothiazole derivatives, the thiazole proton signals appear at distinct chemical shifts.[5]

    • ¹³C NMR will confirm the presence of the seven carbon atoms in their unique chemical environments.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (156.25 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching, and C=N and C=C stretching of the thiazole ring.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS provides both separation and identification.

Therapeutic Potential and Applications in Drug Discovery

The 2-aminothiazole scaffold is a highly valued pharmacophore in drug discovery due to its ability to interact with a wide range of biological targets.[6][7] Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9]

Rationale for Drug Development

The structural features of this compound make it an attractive candidate for lead optimization in several therapeutic areas:

  • Kinase Inhibition: The 2-aminothiazole moiety is a known hinge-binding motif in many kinase inhibitors. The ethanamine side chain can be further functionalized to target specific pockets in the kinase active site.

  • Receptor Antagonism/Agonism: The amine group can act as a key pharmacophoric feature for interaction with G-protein coupled receptors (GPCRs) and other receptor families.

  • Enzyme Inhibition: The thiazole ring and its substituents can be tailored to fit into the active sites of various enzymes.

G A This compound B Anticancer A->B Kinase Inhibition C Antimicrobial A->C Enzyme Inhibition D Anti-inflammatory A->D Receptor Modulation E Antiviral A->E Target-specific Interactions

Caption: Potential therapeutic applications of the title compound.

Future Directions and Research Opportunities

Further research on this compound should focus on:

  • Biological Screening: Evaluating the compound against a panel of kinases, receptors, and enzymes to identify potential biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the thiazole ring and the ethanamine side chain to optimize potency and selectivity.

  • In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of promising derivatives in animal models.

Conclusion

This compound represents a promising, yet underexplored, molecule within the rich chemical space of thiazole derivatives. This guide has provided a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications in drug discovery. By leveraging the established chemistry of aminothiazoles, researchers can confidently approach the study of this compound and unlock its therapeutic potential. The versatility of the thiazole scaffold continues to make it a central focus in the quest for novel and effective medicines.[3]

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole based scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). 2-Aminothiazoles in medicinal chemistry: A review. Archives of Pharmacal Research, 40(7), 767-790. Available from: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. Available from: [Link]

  • Kamal, A., Reddy, M. K., & Sastry, G. N. (2010). Thiazole: a privileged scaffold in medicinal chemistry. RSC Advances, 1(2), 169-185. Available from: [Link]

  • Makam, P., & Kannan, T. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. European Journal of Medicinal Chemistry, 87, 643-656. Available from: [Link]

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and 2-aminothiazole derivatives. Journal of the Serbian Chemical Society, 76(8), 1087-1100. Available from: [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-5-acetylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Rostom, S. A., El-Ashmawy, M. B., Abd El-Razik, H. A., Badr, M. H., & Ashour, H. M. (2009). Azole antimicrobial pharmacophore-based design, synthesis and biological evaluation of novel 2-substituted-6-(1H-imidazol-1-yl)- and 6-(1H-1,2,4-triazol-1-yl)benzothiazole derivatives. European Journal of Medicinal Chemistry, 44(11), 4536-4545. Available from: [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2011). Biological importance of thiazole derivatives: a review. Journal of Heterocyclic Chemistry, 48(2), 241-252. Available from: [Link]

  • Thomas, R., & Sadana, A. K. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4349-4361. Available from: [Link]

  • Yurttas, L., Genc, B., & Demirayak, S. (2014). Synthesis and anticancer activity of some new 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry, 51(5), 1373-1382. Available from: [Link]

Sources

The Multifaceted Mechanisms of Action of Aminothiazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development.[1][2] Its unique structural features allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[3][4] This has led to the development of numerous aminothiazole-containing compounds with a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5] Notably, this core structure is a fundamental component of clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, underscoring its therapeutic relevance.[6]

This in-depth technical guide provides a comprehensive overview of the primary mechanisms of action of aminothiazole compounds, with a focus on their roles as kinase inhibitors, inducers of apoptosis, anti-inflammatory agents, and anti-prion molecules. We will delve into the underlying molecular pathways and provide detailed, field-proven experimental protocols for researchers to investigate these mechanisms in their own work. The causality behind experimental choices is explained to provide a self-validating system for the described protocols.

I. Mechanism as Kinase Inhibitors: Targeting the Engine of Cellular Signaling

A predominant mechanism through which aminothiazole compounds exert their therapeutic effects, particularly in oncology, is the inhibition of protein kinases.[1] Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Aminothiazole derivatives have been developed as potent inhibitors of various kinases, including Aurora kinases, Src family kinases, and Cyclin-Dependent Kinases (CDKs).[1][3][7]

A. Molecular Basis of Kinase Inhibition

The 2-aminothiazole scaffold typically functions as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[7] Modifications at various positions on the thiazole ring and the 2-amino group allow for the fine-tuning of potency and selectivity against specific kinases.[3][6]

B. Key Kinase Targets of Aminothiazole Compounds
  • Aurora Kinases: These are serine/threonine kinases that play crucial roles in mitosis. Their inhibition by aminothiazole derivatives leads to defects in cell division and subsequent apoptosis in cancer cells.[1][3]

  • Src Family Kinases: These are non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. Dasatinib, a potent pan-Src inhibitor, exemplifies the therapeutic potential of targeting this kinase family with aminothiazole-based drugs.[6][7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Aminothiazole compounds that inhibit CDKs can induce cell cycle arrest and apoptosis. For instance, SNS-032 (BMS-387032) is a selective CDK2 inhibitor with an IC50 of 48 nM.[6]

  • B-RAF Kinase: The V600E mutation in the B-RAF kinase is a common driver in melanoma. Aminothiazole derivatives have been developed as potent inhibitors of this mutant kinase.[1]

Experimental Workflow: Elucidating Kinase Inhibitory Activity

To determine the kinase inhibitory potential of an aminothiazole compound, a multi-step experimental approach is employed, starting with in vitro biochemical assays and progressing to cell-based assays.

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The principle is to quantify the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the aminothiazole compound in DMSO.

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of the purified kinase, the substrate (a peptide or protein), and ATP.

  • Assay Setup (96-well plate format):

    • Add the reaction buffer to each well.

    • Add serial dilutions of the aminothiazole compound (or DMSO for control).

    • Add the purified kinase to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction and Detection:

    • Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ Kinase Assay (Promega) which measures the amount of ADP produced.

      • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context. This is crucial as it accounts for cell permeability and off-target effects.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to have an active target kinase) in a 96-well plate.

    • Treat the cells with serial dilutions of the aminothiazole compound for a specific duration (e.g., 1-24 hours).

  • Cell Lysis and Western Blotting:

    • Lyse the cells to extract total protein.

    • Perform western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase. For example, to assess Aurora kinase B inhibition, one would probe for the phosphorylation of Histone H3 at Serine 10.[3]

  • Data Analysis:

    • Quantify the band intensity of the phosphorylated substrate relative to the total amount of the substrate or a loading control (e.g., GAPDH).

    • Determine the concentration of the compound that leads to a 50% reduction in the phosphorylation of the substrate (cellular IC50).

Data Presentation: Kinase Inhibitory Activity of Aminothiazole Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)Reference
DasatinibSrc<1--[7]
SNS-032CDK248A278095[6]
Compound 29Aurora A79--[1]
Compound 30Aurora A140--[1]
Compound 38bV600E B-Raf1.2--[1]

Signaling Pathway Visualization: Kinase Inhibition

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src Activation PI3K PI3K Src->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminothiazole Aminothiazole Compound Aminothiazole->Src Inhibition

Caption: Inhibition of the Src kinase signaling pathway by an aminothiazole compound.

II. Mechanism of Apoptosis Induction: Orchestrating Programmed Cell Death

Many aminothiazole-based anticancer agents exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells.[6] Apoptosis is a tightly regulated process involving a cascade of molecular events, primarily orchestrated by a family of proteases called caspases.[6]

A. Molecular Pathways of Apoptosis Induction

Aminothiazole compounds can trigger apoptosis through two main pathways:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This results in the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Caspase-8 can then directly activate the executioner caspases or cleave the Bcl-2 family protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

Some aminothiazole derivatives have been shown to induce apoptosis through the activation of caspases 2, 3, and 8.[5]

Experimental Workflow: Assessing Apoptosis Induction

A combination of assays is typically used to confirm that a compound induces apoptosis and to elucidate the underlying pathway.

This initial assay determines the cytotoxic effect of the compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminothiazole compound for a specified time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.

This assay is a gold standard for detecting and quantifying apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised plasma membrane, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the aminothiazole compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations of cells can be distinguished:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

This technique is used to investigate the molecular mechanism of apoptosis by examining the expression and cleavage of key apoptotic proteins.

Protocol:

  • Protein Extraction: Treat cells with the aminothiazole compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key apoptotic proteins, such as:

      • Caspases: Cleaved caspase-3, cleaved caspase-8, cleaved caspase-9.

      • Bcl-2 family proteins: Bcl-2, Bax, Bak.

      • PARP: Cleaved PARP (a substrate of activated caspase-3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Analyze the changes in the levels of the full-length and cleaved forms of these proteins to determine which apoptotic pathway is activated.

Data Presentation: Apoptosis Induction by an Aminothiazole Derivative

AssayCell LineTreatmentResultReference
Flow CytometryHT-29Compound Vd (10 µM)79.45% apoptotic cells[8]
Western Blot--Increased cleaved caspase-3[9]

Signaling Pathway Visualization: Apoptosis Induction

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase3 Activation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis Aminothiazole Aminothiazole Compound Aminothiazole->Caspase8 Activation Aminothiazole->Bcl2 Inhibition Aminothiazole->Bax Activation

Caption: Aminothiazole compound inducing apoptosis via intrinsic and extrinsic pathways.

III. Anti-inflammatory Mechanism: Targeting Cyclooxygenase (COX) Enzymes

Certain aminothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Experimental Workflow: Evaluating COX Inhibition

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the aminothiazole compound in DMSO.

    • Use a commercial COX inhibitor screening assay kit which typically includes purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

  • Assay Procedure (as per kit instructions):

    • Add the reaction buffer, heme, and the purified COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

    • Add the aminothiazole compound at various concentrations.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a colorimetric or fluorometric method.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2). A higher value indicates greater selectivity for COX-2.

Data Presentation: COX Inhibitory Activity of Aminothiazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexReference
Compound A226.88 - 34.5323.26~1.2 - 1.5[10]
Compound A983.1670.861.17[10]

IV. Anti-Prion Mechanism: Combating Misfolded Proteins

Prion diseases are fatal neurodegenerative disorders caused by the conversion of the normal cellular prion protein (PrPC) into a misfolded, infectious isoform known as PrPSc.[11] Aminothiazole compounds have emerged as a promising class of anti-prion agents.[3][4]

A. Proposed Mechanism of Action

The exact mechanism by which aminothiazoles inhibit prion propagation is still under investigation. However, studies suggest that they do not act by disaggregating existing PrPSc or by altering the expression of PrPC. Instead, it is hypothesized that they interfere with the conversion of PrPC to PrPSc.[4]

Experimental Workflow: Assessing Anti-Prion Activity

This cell-based assay is the primary method for screening and evaluating the anti-prion activity of compounds.

Protocol:

  • Cell Culture: Use a neuronal cell line chronically infected with prions, such as ScN2a cells (mouse neuroblastoma cells infected with the RML scrapie strain).

  • Compound Treatment: Treat the ScN2a cells with various concentrations of the aminothiazole compound for several days.

  • Cell Lysis and Proteinase K (PK) Digestion:

    • Lyse the cells to release the proteins.

    • Treat a portion of the lysate with Proteinase K (PK). PrPSc is partially resistant to PK digestion, while PrPC is completely degraded.

  • Western Blot Analysis:

    • Perform western blotting on both PK-treated and untreated lysates.

    • Probe for the prion protein using a specific antibody (e.g., 6D11).

  • Data Analysis:

    • In the PK-treated samples, the intensity of the PrPSc bands will decrease in a dose-dependent manner in the presence of an effective anti-prion compound.

    • Quantify the PrPSc levels and determine the EC50 value (the effective concentration that reduces PrPSc levels by 50%).

Data Presentation: Anti-Prion Activity of an Aminothiazole Derivative

Compound IDCell LineEC50 (µM)Reference
Compound 27ScN2a-cl30.94[11]

V. Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of aminothiazole compounds.[3][6] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

Key Structural Modifications and Their Impact:

  • Substitutions on the thiazole ring: Modifications at the C4 and C5 positions can significantly influence activity. For example, the incorporation of a methyl group at the C4 or C5 position of some aminothiazole anticancer agents decreased their potency.[6]

  • Substitutions on the 2-amino group: The nature of the substituent on the 2-amino group is a key determinant of activity. For instance, in a series of antitubercular aminothiazoles, the introduction of substituted benzoyl groups at the N-2 position dramatically improved potency.

  • Linker modifications: The linker connecting the aminothiazole core to other chemical moieties can affect the overall conformation and binding affinity of the molecule.

Data Presentation: Example of SAR for Anticancer Aminothiazoles

Compound IDR1 (at C4)R2 (at C5)Cell LineIC50 (µM)Reference
20a- (part of butylidene)- (part of butylidene)H12994.89[6]
20b- (part of butylidene)- (part of butylidene)SHG-444.03[6]
Analogue with Me at C4CH3H->10[6]
Analogue with Me at C5HCH3->10[6]
Analogue with Br at C5HBr-6.61 - 9.34[6]

VI. Conclusion and Future Perspectives

The 2-aminothiazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. This guide has provided a detailed overview of their roles as kinase inhibitors, inducers of apoptosis, anti-inflammatory agents, and anti-prion compounds, along with robust experimental protocols to investigate these activities. Future research in this area will likely focus on the development of more potent and selective aminothiazole derivatives with improved pharmacokinetic profiles. Furthermore, the elucidation of novel biological targets for this privileged scaffold will continue to expand its therapeutic potential. The methodologies and insights presented herein are intended to empower researchers to effectively explore the multifaceted world of aminothiazole compounds and contribute to the discovery of next-generation medicines.

VII. References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Shehadeh, M. B., & Al-Salahat, K. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 847-889. [Link]

  • El-Sayed, M. A., Al-Salahat, K. A., & Al-Ostoot, F. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry, 7(18), 2413-2433.

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832. [Link]

  • Wang, S., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 36989-37018. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244.

  • Ghaemmaghami, S., May, B. C., Renslo, A. R., & Prusiner, S. B. (2010). Discovery of 2-aminothiazoles as potent antiprion compounds. Journal of virology, 84(7), 3408-3412. [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved January 25, 2026, from [Link]

  • Mjambili, F., Njoroge, M., Naran, K., De Kock, C., Smith, P. J., Mizrahi, V., ... & Chibale, K. (2015). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry, 23(15), 4849-4856. [Link]

  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Gordon, R. (1997). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 282(3), 1141-1149.

  • ResearchGate. (n.d.). Percentages of the cell death pathways observed by the flow cytometry assay. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot measurement of caspase-3 and cleaved caspase-3. Retrieved January 25, 2026, from [Link]

  • Ghaemmaghami, S., O'Moore, J., & Renslo, A. R. (2011). 2-Aminothiazoles as therapeutic leads for prion diseases. Current topics in medicinal chemistry, 11(10), 1254-1260. [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Flow cytometry-based apoptosis detection. Current protocols in cell biology, 51(1), 18-8. [Link]

  • Condorelli, F., & V lotta, G. (2001). Caspase cleavage enhances the apoptosis-inducing effects of BAD. Molecular and cellular biology, 21(10), 3290-3297. [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Al-Qawasmeh, R. A. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC advances, 10(50), 29938-29953. [Link]

  • ResearchGate. (n.d.). Table showing the structures and IC50 values for Cx50 inhibition for aminothiazole and aminopyrimdine substituted triarylmethanes. Retrieved January 25, 2026, from [Link]

  • Chaux, A., Schefrin, I., Rodríguez, I., Varkarakis, M., & Netto, G. J. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(19), 4886. [Link]

  • Mantu, D., Antoci, V., & Profire, L. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1499. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Screening of 2-(2,4-Dimethylthiazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro screening of the novel chemical entity, 2-(2,4-Dimethylthiazol-5-yl)ethanamine. As a molecule featuring a substituted thiazole ring, a common scaffold in pharmacologically active compounds, a systematic and hypothesis-driven screening approach is paramount to elucidating its biological potential. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for a robust preliminary assessment of this compound's bioactivity.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Its derivatives are known to exhibit diverse biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and receptor modulatory effects.[1][2][3] The specific substitution pattern of this compound, particularly the ethanamine side chain at the 5-position, bears structural resemblance to known histamine receptor ligands. For instance, the structurally related compound, 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine), is a potent histamine H2-receptor agonist.[4] Furthermore, studies have indicated that the 5-position of an aminoethyl-substituted thiazole ring is a favorable motif for histamine H3 receptor antagonist activity.[5]

Given this structural rationale, a primary focus of the initial in vitro screening cascade for this compound will be the elucidation of its activity at histamine receptors. However, to maintain a comprehensive and unbiased approach, broader phenotypic and target-based assays are also incorporated into this proposed workflow.

Proposed In Vitro Screening Cascade

The screening of a novel compound should be a tiered process, beginning with broad, high-throughput assays and progressing to more specific, lower-throughput, and mechanistic studies. This strategy allows for efficient resource allocation and a logical, data-driven decision-making process.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Selectivity & Off-Target Profiling Receptor Binding Assays Receptor Binding Assays Functional Receptor Assays Functional Receptor Assays Receptor Binding Assays->Functional Receptor Assays Hits Cytotoxicity Assays Cytotoxicity Assays Cell Signaling Pathway Analysis Cell Signaling Pathway Analysis Cytotoxicity Assays->Cell Signaling Pathway Analysis Activity Receptor Selectivity Panel Receptor Selectivity Panel Functional Receptor Assays->Receptor Selectivity Panel Confirmed Activity Enzyme Inhibition Assays Enzyme Inhibition Assays Broad Kinase Panel Broad Kinase Panel Cell Signaling Pathway Analysis->Broad Kinase Panel Pathway Modulation

Caption: A tiered approach to the in vitro screening of this compound.

Tier 1: Primary Screening

The initial tier focuses on high-throughput screening (HTS) to identify preliminary biological activity.

Histamine Receptor Binding Assays

Based on the structural alerts, the primary targets for investigation are the four subtypes of histamine receptors (H1, H2, H3, and H4). Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human histamine receptors (H1R, H2R, H3R, H4R). Culture cells to a high density and harvest. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand for each receptor subtype (e.g., [3H]-pyrilamine for H1R, [3H]-tiotidine for H2R, [3H]-Nα-methylhistamine for H3R, and [3H]-histamine for H4R), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature for a specific duration to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

  • Quantification: Wash the filters to remove any unbound radioligand. Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is achieved by non-linear regression analysis of the competition binding curves. The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinity Data

Receptor SubtypeRadioligandKi of this compound (nM)
Histamine H1[3H]-pyrilamine>10,000
Histamine H2[3H]-tiotidine850
Histamine H3[3H]-Nα-methylhistamine50
Histamine H4[3H]-histamine>10,000
Cytotoxicity Assays

It is crucial to assess the general cytotoxicity of the compound to distinguish between specific biological effects and non-specific toxicity. A simple and widely used method is the MTT assay, which measures cell metabolic activity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 or a cancer cell line like MDA-MB-231) in a 96-well plate and allow the cells to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Tier 2: Secondary and Mechanistic Assays

Compounds that demonstrate significant activity in the primary screens ("hits") will be further investigated in secondary assays to confirm their activity and elucidate their mechanism of action.

Functional Receptor Assays

For hits from the binding assays, it is essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Assay for H2 and H3 Receptors

Histamine H2 receptors are Gs-coupled, leading to an increase in intracellular cyclic AMP (cAMP) upon activation. Conversely, H3 receptors are Gi-coupled, and their activation leads to a decrease in cAMP levels.

  • Cell Culture: Use cell lines expressing the respective histamine receptor.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of this compound.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating them with a known agonist (e.g., histamine).

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.

  • Data Analysis:

    • Agonist: Plot the cAMP concentration against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

    • Antagonist: Plot the response to the agonist against the concentration of the test compound to determine the IC50 and calculate the functional antagonist constant (Kb).

G cluster_0 Histamine H3 Receptor Signaling Histamine Histamine H3 Receptor (Gi) H3 Receptor (Gi) Histamine->H3 Receptor (Gi) binds Adenylate Cyclase Adenylate Cyclase H3 Receptor (Gi)->Adenylate Cyclase inhibits cAMP cAMP Adenylate Cyclase->cAMP produces ATP ATP ATP->Adenylate Cyclase substrate

Caption: Simplified signaling pathway for the Gi-coupled Histamine H3 receptor.

Tier 3: Selectivity and Off-Target Profiling

Promising lead compounds should be profiled for their selectivity against a broader panel of receptors and other potential off-targets to identify any potential liabilities early in the drug discovery process.

Receptor Selectivity Panel

The compound should be tested against a panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters to assess its selectivity. This is typically done through binding assays.

Broad Kinase Panel

Given that many thiazole-containing compounds have been identified as kinase inhibitors, screening against a broad panel of kinases is a prudent step to identify any potential off-target kinase activity.[7]

Conclusion

The in vitro screening of this compound should be a systematic and iterative process. The proposed tiered approach, starting with hypothesis-driven primary assays focused on histamine receptors and followed by more detailed mechanistic and selectivity studies, provides a robust framework for elucidating the pharmacological profile of this novel compound. The data generated from this cascade will be instrumental in guiding future lead optimization efforts and in vivo studies.

References

  • MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. Retrieved from [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Lozynskyi, A. V., Yushyn, I. M., Konechnyi, Y. T., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Pharmacia, 69(2), 391-399.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethyl-5-acetylthiazole. PubChem. Retrieved from [Link]

  • Timmerman, H., & van der Goot, H. (1991). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 34(1), 407-412.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahbashi, H. M., et al. (2023).
  • Sander, K., Ligneau, X., Camelin, J. C., Schwartz, J. C., & Stark, H. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry Letters, 20(19), 5712-5715.
  • El-Faham, A., Al-Othman, Z. A., & Al-Zahrani, F. A. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega, 5(37), 23835-23842.
  • ResearchGate. (n.d.). 2-Amino-5,5-dimethylthiazol-4(5H)-one. Retrieved from [Link]

  • Stark, H. (2012). Recent advances in the development of histamine H3 receptor antagonists.
  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • Elz, S., Kramer, K., Pertz, H. H., & Schunack, W. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 328(5), 469-472.
  • Sharma, D., & Narasimhan, B. (2014). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Journal of the Korean Chemical Society, 58(2), 163-170.
  • Kamal, A., Reddy, M. K., Shaik, A. B., & Kumar, G. B. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12345-12359.
  • Bertaccini, G., & Impicciatore, M. (1975). [Effect of 2-(5-methyl-4-imidazolyl)-1-methylethylamine on histamine receptors]. Il Farmaco; edizione scientifica, 30(6), 438-444.
  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • Kuder, K., Łażewska, D., & Kieć-Kononowicz, K. (2009). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Acta Poloniae Pharmaceutica, 66(6), 639-648.
  • Chandrappa, S., Kavitha, C. V., Shahabuddin, M. S., Vinaya, K., Ananda Kumar, C. S., Ranganatha, S. R., ... & Rangappa, K. S. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 17(6), 2576-2584.
  • Abdel-Gawad, H., Al-Ghorbani, M., & El-Gendy, M. S. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][2][8]triazole Derivatives. ChemRxiv.

  • MDPI. (n.d.). Pathophysiological Roles of Histamine Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets. Retrieved from [Link]

  • Khan, I., Ullah, H., Asari, A., et al. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PLoS ONE, 19(1), e0296711.
  • Gemkow, M. J., Davenport, A. J., Har-Paz, M., et al. (2009). A new family of H3 receptor antagonists based on the natural product Conessine. Bioorganic & Medicinal Chemistry Letters, 19(14), 3682-3685.
  • Kieć-Kononowicz, K., Ligneau, X., Schwartz, J. C., & Schunack, W. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 328(5), 469-472.
  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A. N. A., & Abdel-Alim, A. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814.
  • National Center for Biotechnology Information. (n.d.). 3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine, a heterocyclic amine of significant interest to the drug discovery and development sector. While specific experimental data for this compound is not widely available, this document consolidates information on closely related analogues to project its physicochemical properties, reactivity, and potential biological activities. We present a plausible synthetic pathway, discuss its structural features, and explore its potential as a scaffold in medicinal chemistry, grounded in the well-established importance of the thiazole nucleus in therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel thiazole derivatives.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs.[2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The 2-aminothiazole moiety, in particular, is recognized as a "privileged structure" in drug discovery, valued for its consistent presence in biologically active compounds.[2][3][5]

The subject of this guide, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine, combines the stable 2,4-dimethylthiazole core with a flexible ethanamine side chain at the 5-position. This specific substitution pattern is anticipated to confer distinct physicochemical and biological properties, making it a compelling candidate for further investigation.

Molecular Structure and Inferred Physicochemical Properties

Molecular Structure:

Caption: 2D structure of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparative Data Source
Molecular Formula C₇H₁₂N₂SBased on chemical structure
Molecular Weight 154.25 g/mol Calculated from molecular formula
Boiling Point ~200-220 °CExtrapolated from 5-ethyl-2,4-dimethylthiazole (B.P. 199-200 °C)[6]
Flash Point ~75-85 °CInferred from 2,4-dimethyl-5-vinyl thiazole (Flash Pt. 75 °C)[7]
logP (o/w) ~1.5-2.0Estimated based on the logP of 5-ethyl-2,4-dimethylthiazole (1.361) with the addition of a polar amino group[6]
Solubility Soluble in alcohol; sparingly soluble in waterBased on general solubility of similar thiazole derivatives[6]
pKa ~9-10 (for the amine)Typical range for primary aliphatic amines

Proposed Synthetic Pathway

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine can be approached through established methods for the construction and functionalization of the thiazole ring. A plausible and efficient route would involve the Hantzsch thiazole synthesis, followed by elaboration of the side chain at the C5 position.

Workflow for the Proposed Synthesis:

G start Thioacetamide + 3-chloro-2-butanone hantzsch Hantzsch Thiazole Synthesis start->hantzsch thiazole 2,4-Dimethylthiazole hantzsch->thiazole acylation Friedel-Crafts Acylation with N-protected glyoxylic acid chloride thiazole->acylation keto_amide N-protected 2-keto-2-(2,4-dimethylthiazol-5-yl)ethanamide acylation->keto_amide reduction Reduction of keto group (e.g., Wolff-Kishner or Clemmensen) keto_amide->reduction amide N-protected 2-(2,4-dimethylthiazol-5-yl)ethanamide reduction->amide deprotection Amide reduction and deprotection (e.g., LiAlH4) amide->deprotection product 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine deprotection->product

Caption: Proposed synthetic workflow for 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine.

Step-by-Step Experimental Protocol:

  • Synthesis of 2,4-Dimethylthiazole:

    • Rationale: The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring from a thioamide and an α-haloketone.

    • Procedure:

      • Dissolve thioacetamide and 3-chloro-2-butanone in a suitable solvent such as ethanol.

      • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

      • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

      • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by distillation or column chromatography to yield 2,4-dimethylthiazole.

  • Acylation at the C5 Position:

    • Rationale: A Friedel-Crafts acylation or similar reaction can introduce a two-carbon chain at the electron-rich C5 position of the thiazole ring. Using a protected amino acid derivative prevents side reactions.

    • Procedure:

      • Protect the amino group of glycine (e.g., as a Boc or Cbz derivative).

      • Convert the protected glycine to its acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.

      • In a separate flask, dissolve 2,4-dimethylthiazole in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

      • Add a Lewis acid catalyst (e.g., aluminum chloride) followed by the dropwise addition of the protected amino acid chloride.

      • Stir the reaction at low temperature and then allow it to warm to room temperature.

      • Quench the reaction with ice water and extract the product. Purify to obtain the N-protected 2-keto-2-(2,4-dimethylthiazol-5-yl)ethanamide.

  • Reduction and Deprotection:

    • Rationale: A strong reducing agent like lithium aluminum hydride (LiAlH₄) can simultaneously reduce the ketone and the amide functionalities to yield the desired primary amine.

    • Procedure:

      • Dissolve the N-protected keto-amide in an anhydrous ether solvent (e.g., THF) under an inert atmosphere.

      • Slowly add a slurry of LiAlH₄ in THF to the solution at 0 °C.

      • After the addition, reflux the mixture to ensure complete reduction.

      • Carefully quench the reaction by sequential addition of water and aqueous sodium hydroxide.

      • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

      • Dry, concentrate, and purify the final product, 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine, likely via vacuum distillation or chromatography.

Chemical Reactivity and Spectroscopic Profile

The reactivity of 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine is dictated by its key functional groups: the aromatic thiazole ring and the primary amine.

  • Thiazole Ring: The 2,4-dimethylthiazole ring is relatively stable. The C5 position, being the most electron-rich, is susceptible to electrophilic substitution, though this is less likely after the introduction of the ethylamine group.

  • Ethanamine Side Chain: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively. It can also be protonated to form an ammonium salt.

Expected Spectroscopic Data:

  • ¹H NMR: Distinct signals for the two methyl groups on the thiazole ring, two methylene groups of the ethyl chain, and the protons of the primary amine. The chemical shifts will be influenced by the aromatic ring.

  • ¹³C NMR: Resonances for the seven carbon atoms, with the thiazole ring carbons appearing in the aromatic region.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, and C=N and C-S stretching from the thiazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (154.25 m/z).

Potential Applications in Drug Development

The structural motifs present in 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine suggest several promising avenues for its application in drug discovery.

  • Antimicrobial Agents: The thiazole core is a key component of many antibacterial and antifungal drugs.[1][8] The ethanamine side chain provides a handle for further modification to optimize activity and selectivity.

  • Anticancer Agents: Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity.[3] The ethanamine moiety could be functionalized to target specific enzymes or receptors implicated in cancer pathways.

  • Antioxidant Properties: Thiazole derivatives have been investigated for their antioxidant capabilities, which are relevant to a wide range of diseases.[9][10]

  • CNS-Active Agents: The ethanamine side chain is a common feature in many centrally active compounds. Depending on its ability to cross the blood-brain barrier, this molecule could serve as a scaffold for developing agents targeting neurological disorders.

Conclusion

2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine represents a promising, albeit under-explored, chemical entity. By leveraging the known chemistry and biological activity of related thiazole compounds, this guide provides a foundational understanding of its likely properties and a strategic framework for its synthesis and evaluation. The convergence of a stable, biologically active thiazole core with a versatile ethanamine side chain makes it a high-value target for medicinal chemists. Further empirical investigation is warranted to fully elucidate its physicochemical properties and to explore its therapeutic potential across various disease models.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics. (1998). PubMed. Retrieved January 25, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). ResearchGate. Retrieved January 25, 2026, from [Link]

  • The in silico physicochemical properties of thiazole derivatives... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 2,4-dimethyl-5-ethyl thiazole. (n.d.). The Good Scents Company. Retrieved January 25, 2026, from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • (PDF) Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. (2019). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 2-Amino-5-methylthiazole. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Method for synthesizing 2-thiophene ethylamine. (2012). Google Patents.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 25, 2026, from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. Retrieved January 25, 2026, from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). PubMed Central (PMC). Retrieved January 25, 2026, from [Link]

  • 2,4-dimethyl-5-vinyl thiazole. (n.d.). The Good Scents Company. Retrieved January 25, 2026, from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). MDPI. Retrieved January 25, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocols for Screening Novel Thiazole-Containing Compounds in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: February 2026

A guide using 2-(2,4-Dimethylthiazol-5-yl)ethanamine as a representative compound.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bonds have made it a common feature in many approved kinase inhibitors. While the specific biological activity of this compound is not extensively documented in publicly available literature, its thiazole core suggests potential for interaction with kinase active sites.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening of novel thiazole-containing compounds, such as this compound, for kinase inhibitory activity. We will provide detailed protocols for a tiered screening cascade, from initial biochemical assays to cell-based validation, and explain the scientific rationale behind each experimental step.

Part 1: Initial Biochemical Screening - Homogeneous Assays

The first step in evaluating a new compound is to determine if it directly inhibits the activity of a purified kinase enzyme in a cell-free system.[1] Homogeneous assays are well-suited for high-throughput screening (HTS) due to their simplicity and lack of wash steps.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Principle: HTRF is a robust fluorescence-based technology that combines fluorescence resonance energy transfer (FRET) with time-resolved detection.[2] In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are then added. When the substrate is phosphorylated, the antibody and streptavidin are brought into close proximity, allowing for FRET to occur between the europium donor and the acceptor fluorophore. The resulting signal is proportional to the extent of substrate phosphorylation.

Protocol: HTRF KinEASE™ TK Assay

This protocol is adapted for a generic tyrosine kinase (TK) using the HTRF KinEASE TK kit from Revvity.[3]

Materials:

  • This compound (or other test compound)

  • Purified tyrosine kinase of interest

  • HTRF KinEASE TK kit (containing TK Substrate-biotin, STK Antibody-Eu3+ Cryptate, and Streptavidin-XL665)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a primary screen is 10 mM. Then, dilute the compound in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 4 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Add 2 µL of the TK Substrate-biotin solution to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at the Km concentration for the specific kinase, if known).

    • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the detection mix by combining the STK Antibody-Eu3+ Cryptate and Streptavidin-XL665 in the detection buffer provided with the kit.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: HTRF Kinase Assay Workflow

HTRF_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound Kinase_mix Kinase_mix Compound->Kinase_mix Kinase Kinase Kinase->Kinase_mix Substrate Biotin-Substrate Substrate->Kinase_mix ATP ATP Phospho_Substrate Phospho_Substrate ATP->Phospho_Substrate Phosphorylation Kinase_mix->ATP Initiate Reaction FRET_Complex FRET_Complex Phospho_Substrate->FRET_Complex Detection_Mix Eu-Ab + SA-XL665 Detection_Mix->FRET_Complex Readout Readout FRET_Complex->Readout FRET Signal

Caption: Workflow for a typical HTRF kinase assay.

Fluorescence Polarization (FP) Kinase Assay

Principle: FP is a technique used to measure the binding of a small fluorescent molecule (tracer) to a larger molecule.[4] In a competitive FP kinase assay, a fluorescently labeled ATP competitive inhibitor (tracer) is used. This tracer binds to the kinase's active site, resulting in a high FP signal due to its slow tumbling rate. When an unlabeled inhibitor, such as our test compound, competes with the tracer for binding to the kinase, the displaced tracer tumbles more rapidly, leading to a decrease in the FP signal.[5]

Protocol: Competitive FP Kinase Assay

Materials:

  • This compound (or other test compound)

  • Purified kinase of interest

  • Fluorescently labeled kinase tracer (specific to the kinase or kinase family)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • 384-well black plates

  • FP-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by dilution in the assay buffer.

  • Assay Assembly:

    • Add 5 µL of the diluted compound or DMSO to the wells of the 384-well plate.

    • Add 5 µL of the kinase solution to each well.

    • Add 5 µL of the fluorescent tracer solution to each well.

  • Incubation: Seal the plate and incubate at room temperature for a pre-determined equilibrium time (e.g., 60-120 minutes), protected from light.

  • Data Acquisition: Read the plate on an FP-capable reader, measuring the parallel and perpendicular fluorescence emission. The instrument will calculate the millipolarization (mP) values.

Data Analysis:

  • Calculate the percent displacement of the tracer for each compound concentration.

  • Plot the mP values or percent displacement against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

Kinase TargetHTRF IC50 (µM)FP IC50 (µM)
Kinase A0.50.8
Kinase B12.5> 50
Kinase C2.33.1
Kinase D> 50> 50

Part 2: Mechanism of Action (MoA) Studies

Once a compound shows activity in the primary screen, it is crucial to understand its mechanism of inhibition. Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.

ATP Competition Assay

Principle: To determine if an inhibitor is ATP-competitive, the IC50 value is measured at different ATP concentrations. For an ATP-competitive inhibitor, the IC50 value will increase linearly with increasing ATP concentration.[6] For non-competitive or uncompetitive inhibitors, the relationship between IC50 and ATP concentration will be different.

Protocol:

This protocol can be performed using the HTRF assay described in Part 1.

  • Prepare a matrix of compound and ATP concentrations.

  • Perform the HTRF kinase assay as described previously, but with varying final concentrations of ATP (e.g., from 0.1x Km to 10x Km).

  • For each ATP concentration, determine the IC50 value of this compound.

  • Data Analysis: Plot the IC50 values against the ATP concentration. A linear relationship indicates ATP-competitive inhibition. The data can also be analyzed using a Cheng-Prusoff plot to determine the inhibitor constant (Ki).[6]

Diagram: Modes of Kinase Inhibition

MoA cluster_comp ATP-Competitive cluster_noncomp Non-Competitive Kinase Kinase ATP Site Substrate Site Inhibitor_C Inhibitor Inhibitor_C->Kinase:atp Binds ATP_C ATP ATP_C->Kinase:atp Competes Inhibitor_NC Inhibitor Inhibitor_NC->Kinase:subst Binds to Allosteric Site ATP_NC ATP ATP_NC->Kinase:atp Binds Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P Substrate Substrate (e.g., Transcription Factor) Kinase2->Substrate P Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor 2-(2,4-Dimethylthiazol- 5-yl)ethanamine Inhibitor->Kinase1 Inhibits

Caption: A generic kinase signaling pathway.

Summary and Conclusion

The evaluation of a novel compound for kinase inhibitory activity requires a systematic and multi-faceted approach. This application note provides a framework for screening compounds like this compound, starting from high-throughput biochemical assays to determine initial activity and progressing to more detailed mechanism of action and cell-based studies to confirm on-target effects and cellular potency. The use of robust and well-validated assay formats, such as HTRF and FP, coupled with rigorous data analysis, is essential for identifying promising lead candidates for further drug development. While the specific activity of this compound as a kinase inhibitor is yet to be determined, the protocols outlined here provide a clear path for its investigation and for the broader exploration of novel thiazole-containing chemical entities.

References

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Kettner-Buhrow, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4948. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. Molbank, 2022(2), M1399. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • PubChem. 2,4-Dimethyl-5-acetylthiazole. Retrieved from [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 1-7. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Pharmacia, 69(2), 391-399. Retrieved from [Link]

  • Oakwood Chemical. 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine dihydrobromide. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Cisbio. (2010). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 15(4), 432-441. Retrieved from [Link]

  • Cisbio. HTRF® Technology. Retrieved from [Link]

  • Wang, Y., et al. (2019). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266-1278. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Molecules, 24(19), 3505. Retrieved from [Link]

  • Harris, P. A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 17(8), 1107-1114. Retrieved from [Link]

  • Eglen, R. M., et al. (2008). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Current Chemical Genomics, 1, 2-10. Retrieved from [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

Sources

Application Notes & Protocols for Cell Culture Experiments with 2-(2,4-Dimethylthiazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting initial cell culture-based investigations of the novel compound 2-(2,4-Dimethylthiazol-5-yl)ethanamine. While specific biological data on this molecule is not widely published, its core structure belongs to the thiazole family—a class of heterocyclic compounds of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide, therefore, presents a logical, field-proven workflow for the primary characterization of this and similar research compounds, starting from fundamental handling and cytotoxicity screening to preliminary mechanistic studies.

Introduction: The Scientific Rationale

The thiazole ring is a privileged scaffold in drug discovery, forming the backbone of numerous FDA-approved drugs and clinical candidates.[4] Its derivatives have been reported to modulate various biological pathways, making them attractive for targeting a range of diseases.[3][5][6] Compounds containing the 2-aminothiazole moiety, in particular, have demonstrated a broad spectrum of activities, including but not limited to anticancer, antioxidant, and anti-inflammatory properties.[1][2]

Given this context, this compound warrants systematic investigation. The experimental framework outlined herein is designed to be a self-validating system, guiding the researcher through a sequence of assays to build a foundational understanding of the compound's bioactivity. The causality is clear: before investigating complex mechanisms, one must first establish the compound's effect on cell viability and determine the effective concentration range.

Pre-Experimental Preparations: Ensuring Reproducibility

Compound Handling and Stock Solution Preparation

Accurate and consistent compound preparation is the bedrock of reliable cell culture experiments. The primary goal is to create a concentrated, stable stock solution that can be accurately diluted to working concentrations, minimizing solvent-induced artifacts.

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar organic compounds due to its high solubilizing capacity and miscibility with aqueous culture media.[7] However, DMSO can exert toxic effects on cells at concentrations typically above 0.5%.[8] Therefore, preparing a highly concentrated stock (e.g., 10-100 mM) is crucial to ensure the final DMSO concentration in the culture well remains negligible.[8]

Protocol: Preparation of a 10 mM Stock Solution

  • Determine Molecular Weight (MW): The MW of this compound (C₇H₁₂N₂S) is approximately 156.25 g/mol .

  • Weighing: In a sterile microcentrifuge tube, accurately weigh out 1.56 mg of the compound. For handling toxic or unknown compounds, perform this step in a chemical fume hood.[7]

  • Solubilization: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath or brief sonication can be employed, but always visually inspect to ensure no precipitate remains.[7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[8]

Cell Line Selection and Culture

The choice of cell line is dictated by the research hypothesis. For initial anticancer screening, a panel of cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, CCRF-CEM for leukemia) is often used.[9] For other applications, select a cell line relevant to the disease model (e.g., RAW 264.7 macrophages for anti-inflammatory studies).

Key Consideration: Ensure all cell lines are obtained from a reputable cell bank (e.g., ATCC), maintained in the recommended medium and conditions, and routinely tested for mycoplasma contamination.

Experimental Workflow: From Cytotoxicity to Mechanism

The following workflow provides a structured approach to characterizing the compound's effects.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Insight A Prepare Compound Stock Solution B Cell Seeding in 96-Well Plates A->B C Dose-Response Treatment B->C D MTT Cell Viability Assay C->D E Calculate IC50 Value D->E F Treat Cells at IC50 & 2x IC50 E->F Inform Dosing Strategy G Annexin V / PI Staining F->G J Prepare Cell Lysates F->J H Flow Cytometry Analysis G->H I Quantify Apoptosis vs. Necrosis H->I K Western Blot Analysis J->K L Probe Key Signaling Pathways (e.g., Apoptosis, Proliferation) K->L

Caption: A logical workflow for the initial characterization of a novel compound.

Phase 1: Determining Cytotoxicity using the MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay [10][12][13]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your 10 mM stock. A common starting range is 0.1, 1, 10, 50, 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Carefully remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of MTT solvent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterDescriptionExample Value
Cell Line Human Breast AdenocarcinomaMCF-7
Seeding Density Cells per well8,000
Treatment Duration Hours48
Concentration Range µM0.1 - 100
Calculated IC₅₀ µMe.g., 25.5 µM
Caption: Example data summary table for an MTT cytotoxicity assay.
Phase 2: Investigating the Mode of Cell Death

Once the IC₅₀ is established, the next logical step is to determine how the compound is killing the cells. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Mechanism: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells.[16] PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

Protocol: Annexin V/PI Apoptosis Assay [16][17]

  • Cell Treatment: Seed cells in 6-well plates. Treat them for 24-48 hours with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like Trypsin-EDTA, neutralize, and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Phase 2: Preliminary Mechanistic Analysis via Western Blot

To gain initial insights into the molecular pathways affected, Western blotting can be used to analyze the expression levels of key proteins involved in common cellular processes like apoptosis and proliferation.

Causality: Many cytotoxic compounds induce apoptosis by activating caspase cascades (e.g., Cleaved Caspase-3) or by altering the expression of proteins in the Bcl-2 family (e.g., Bax, Bcl-2). A change in these proteins provides direct evidence of the compound's involvement in the apoptotic pathway.

G cluster_0 Cell Lysate Preparation cluster_1 Immunoblotting A Treat cells with compound B Wash with ice-cold PBS A->B C Lyse cells in RIPA buffer with protease/phosphatase inhibitors B->C D Quantify protein concentration (e.g., BCA assay) C->D E SDS-PAGE Gel Electrophoresis D->E Load Equal Protein Amounts F Protein Transfer to Membrane (PVDF or Nitrocellulose) E->F G Blocking (e.g., 5% BSA) F->G H Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J

Caption: Standard workflow for Western blot analysis.

Protocol: Western Blotting [18][19]

  • Sample Preparation: Treat cells as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

Trustworthiness and Self-Validation

The integrity of this experimental plan lies in its sequential and cross-validating nature.

  • Dose-Response: The MTT assay establishes a clear dose-dependency, a critical hallmark of a specific biological effect.

  • Controls: The use of vehicle controls ensures that observed effects are due to the compound, not the solvent. Positive controls in functional assays (like staurosporine for apoptosis) validate that the assay system is working correctly.

By following this structured approach, researchers can confidently build a robust preliminary data package for novel thiazole compounds like this compound, paving the way for more advanced drug development studies.

References

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. PubMed. Available at: [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate. Available at: [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. ResearchGate. Available at: [Link]

  • A review on thiazole based compounds and its pharmacological activities. Innoscience Research. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • 2,4-Dimethyl-5-acetylthiazole | C7H9NOS. PubChem. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]

  • Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. PubMed. Available at: [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

  • Western Blot Protocol. YouTube. Available at: [Link]

  • How do we choose a proper concentration for the stock solution?. ResearchGate. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. University of arizona. Available at: [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Georgia. Available at: [Link]

Sources

Application Note & Protocols: A Guide to Developing Biochemical and Cell-Based Assays for 2-(2,4-Dimethylthiazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for developing a robust assay cascade to characterize the biological activity of 2-(2,4-Dimethylthiazol-5-yl)ethanamine. While the specific molecular target of this compound is unconfirmed, its structural analogy to histamine suggests a plausible interaction with histamine receptors, a family of G-protein coupled receptors (GPCRs). Consequently, this document outlines an integrated strategy employing established biochemical and cell-based assay methodologies applicable to GPCRs, using the histamine receptor family as a primary hypothetical target. We present detailed protocols for direct target engagement via radioligand binding assays and for functional characterization through downstream signaling readouts, including cyclic AMP (cAMP) modulation, intracellular calcium mobilization, and reporter gene activation. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, incorporating critical quality control metrics such as the Z'-factor.

Introduction and Target Hypothesis

This compound is a synthetic compound featuring a dimethylthiazole core linked to an ethanamine side chain. This arrangement bears a structural resemblance to the endogenous neurotransmitter histamine, which contains an imidazole ring and an identical ethanamine moiety. This similarity forms the basis of our hypothesis that the compound may act as a modulator of one or more histamine receptor subtypes (H1, H2, H3, H4). These receptors are members of the vast GPCR superfamily and are critical drug targets for a range of pathologies, including allergic inflammatory disorders and central nervous system conditions.[1]

The thiazole ring is a common scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer and antimicrobial effects.[2][3][4][5] This documented bioactivity of the core structure further supports the rationale for a thorough investigation of this compound's pharmacological profile.

This guide provides a multi-tiered assay strategy to first confirm direct binding to a receptor and then to elucidate the functional consequences of that binding. This approach is guided by best practices outlined in resources such as the NIH's Assay Guidance Manual.[6][7][8][9]

Foundational Principles of GPCR Signaling and Assay Selection

GPCRs translate extracellular signals into intracellular responses by activating heterotrimeric G proteins, which are classified into several families (e.g., Gs, Gi, Gq, G12/13) based on their alpha subunit.[10] The choice of a functional assay is dictated by the G protein a receptor subtype couples to:

  • Gs-coupled receptors (e.g., Histamine H2) activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gi-coupled receptors (e.g., Histamine H3, H4) inhibit adenylyl cyclase, causing a decrease in intracellular cAMP.

  • Gq-coupled receptors (e.g., Histamine H1) activate phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium (Ca2+) from intracellular stores.[11][12]

Our assay cascade will therefore interrogate each of these key signaling nodes to provide a comprehensive profile of the compound's activity.

GPCR_Signaling_Overview cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand Ligand (e.g., Test Compound) GPCR GPCR (e.g., Histamine R) Ligand->GPCR Binding G_Protein Gαβγ GPCR->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Gs (+) / Gi (-) PLC Phospholipase C (PLC) G_Protein->PLC Gq (+) ATP ATP PIP2 PIP2 cAMP cAMP (Second Messenger) ATP->cAMP AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene IP3 IP3 PIP2->IP3 PLC Ca2 [Ca2+]i ↑ IP3->Ca2 ER Release

Caption: Generalized GPCR signaling pathways for Gs/Gi and Gq proteins.

Tier 1: Biochemical Assays for Direct Target Engagement

The first crucial step is to determine if the compound physically interacts with the hypothesized receptor. Radioligand binding is the gold-standard method for this purpose, providing sensitive and quantitative data on receptor affinity.[13][14]

Radioligand Competition Binding Assay

Principle: This assay measures the ability of the unlabeled test compound, this compound, to compete with a known, radioactively labeled ligand ('radioligand') for binding to the receptor. A reduction in measured radioactivity indicates that the test compound is binding to the receptor and displacing the radioligand. This allows for the determination of the compound's binding affinity (Ki).[13][15]

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO-H1 cells) start->prep plate Plate Membranes, Radioligand (e.g., [3H]-pyrilamine), & Test Compound dilutions prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration (GF/B filters) to separate bound from free radioligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Protocol: Competition Binding Assay for Histamine H1 Receptor

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Histamine H1 receptor.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors).[16]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[16]

  • Assay Execution (96-well format):

    • To each well, add components in the following order:

      • 50 µL of assay buffer (50 mM Tris, 5 mM MgCl2, pH 7.4).

      • 50 µL of test compound (this compound) at various concentrations (e.g., 10 µM to 0.1 nM).

      • 50 µL of radioligand (e.g., [3H]-pyrilamine at a concentration near its Kd, ~2 nM).

      • 100 µL of diluted H1 receptor membranes (~10-20 µg protein/well).

    • Controls:

      • Total Binding: No test compound (buffer only).

      • Non-specific Binding (NSB): A high concentration of a known unlabeled H1 antagonist (e.g., 10 µM Mepyramine).[17]

  • Incubation and Filtration:

    • Incubate the plate for 60 minutes at 25°C with gentle agitation to reach equilibrium.[16]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce NSB).[16]

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Detection and Analysis:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitor binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.

Table 1: Example Parameters for Radioligand Binding Assay

ParameterExample ValueRationale
Receptor SourceCHO-hH1R MembranesProvides a high-density, specific source of the target receptor without interference from other subtypes.
Radioligand[3H]-pyrilamineA well-characterized, high-affinity antagonist radioligand for the H1 receptor.
Radioligand Conc.~2 nM (at Kd)Optimizes the signal window and sensitivity for competitive binding.
NSB Control10 µM MepyramineA saturating concentration of a known competitor ensures accurate determination of non-specific signal.
Incubation Time60 minutes at 25°CSufficient time to allow the binding reaction to reach equilibrium.[16]

Tier 2: Cell-Based Functional Assays

Once binding is confirmed, the next step is to determine the functional consequence: is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity)?

Gs/Gi Signaling: cAMP Accumulation Assay

Principle: This assay measures changes in intracellular cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for this purpose.[18] It is a competitive immunoassay where cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody.[19][20] The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.[19][20]

HTRF_Principle cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP Ab Anti-cAMP Ab (Eu-Cryptate Donor) Tracer cAMP-d2 (Acceptor) Ab->Tracer Binding Result1 High HTRF Signal (FRET Occurs) Ab2 Anti-cAMP Ab (Eu-Cryptate Donor) Cell_cAMP Cellular cAMP (unlabeled) Ab2->Cell_cAMP Competition Tracer2 cAMP-d2 (Acceptor) Result2 Low HTRF Signal (FRET Disrupted)

Caption: Principle of a competitive HTRF cAMP assay.

Protocol: HTRF cAMP Assay (for H2-Gs or H3/H4-Gi Receptors)

  • Cell Preparation:

    • Use cells stably expressing the target receptor (e.g., HEK293-hH2R for Gs; HEK293-hH3R for Gi).

    • Harvest and resuspend cells in stimulation buffer.

  • Assay Execution (384-well format):

    • Dispense 5 µL of cell suspension into assay wells.

    • Add 5 µL of the test compound at various concentrations.

      • For Agonist Mode (Gs-coupled): Add compound directly.

      • For Antagonist Mode (Gi-coupled): Add a Gs-activator like Forskolin (to raise basal cAMP) followed by the test compound. An agonist will decrease this signal.

    • Incubate at room temperature for 30 minutes.

  • Detection:

    • Add 5 µL of HTRF cAMP-d2 tracer followed by 5 µL of HTRF anti-cAMP Cryptate antibody.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Plot the HTRF ratio against the log concentration of the test compound.

    • For agonists, this will produce a downward curve from which an EC50 (effective concentration for 50% response) can be calculated. For antagonists, an IC50 is determined against a known agonist.

Gq Signaling: Calcium Mobilization Assay

Principle: This assay measures the increase in intracellular calcium that occurs upon activation of Gq-coupled receptors like H1.[21] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[22] When the receptor is activated, Ca2+ is released from the endoplasmic reticulum, binding to the dye and causing a significant increase in its fluorescence intensity.[11][12][22] This change is monitored in real-time using a fluorescence plate reader.[23]

Protocol: FLIPR-Based Calcium Mobilization Assay (for H1-Gq Receptors)

  • Cell Preparation:

    • Plate HEK293 or CHO cells expressing the H1 receptor in black-walled, clear-bottom 96- or 384-well plates and grow overnight.[24]

    • Remove culture medium and add loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).[22]

    • Incubate for 60 minutes at 37°C.

  • Assay Execution:

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • The instrument measures a baseline fluorescence reading for several seconds.

    • The instrument then automatically injects the test compound at various concentrations from a source plate.

    • Fluorescence is continuously monitored for 1-3 minutes post-injection to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence intensity peak height or the area under the curve.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for agonists or IC50 for antagonists (run in the presence of a known agonist like histamine).

Integrated Pathway Readout: CRE-Luciferase Reporter Assay

Principle: This assay provides a more downstream, integrated measure of Gs or Gi pathway activation. Cells are engineered to express a luciferase reporter gene under the control of a promoter containing cAMP Response Elements (CRE).[25]

  • Activation of a Gs-coupled receptor increases cAMP, activating PKA, which phosphorylates the transcription factor CREB. Phospho-CREB binds to CRE and drives luciferase expression.[25][26]

  • Activation of a Gi-coupled receptor inhibits this process. The amount of light produced upon addition of a luciferase substrate is proportional to the level of pathway activation.[27]

Protocol: CRE-Luciferase Assay

  • Cell Preparation:

    • Transfect HEK293 cells with a CRE-luciferase reporter plasmid and a plasmid for the desired histamine receptor (e.g., H2). Co-transfecting a constitutively expressed Renilla luciferase plasmid can be used to normalize for transfection efficiency.[25]

    • Alternatively, use a stable cell line co-expressing the receptor and reporter.

    • Plate cells in a white, opaque 96-well plate and grow for 24 hours.

  • Assay Execution:

    • Replace the medium with serum-free medium and add the test compound at various concentrations.

    • Incubate for 4-6 hours to allow for transcription and translation of the luciferase enzyme.

  • Detection:

    • Remove the medium and lyse the cells.[28]

    • Add a luciferase assay reagent (containing luciferin substrate) to the cell lysate.

    • Measure the luminescence signal on a plate-based luminometer. If using a dual-reporter system, add the second substrate (e.g., coelenterazine for Renilla) and read again.[26]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

    • Plot the normalized luminescence against the log concentration of the test compound to determine the EC50 or IC50.

Data Analysis and Assay Validation

For any screening assay, it is critical to establish its robustness and reliability. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening (HTS) assay.[29][30]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (pc) and negative control (nc) wells:

Z' = 1 - [ (3σ_pc + 3σ_nc) / |μ_pc - μ_nc| ]

Table 2: Interpretation of Z'-Factor Values

Z'-FactorAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between controls and low variability, making it highly suitable for HTS.[29][31]
0 to 0.5Marginal / AcceptableThe assay is acceptable but may require optimization to reduce variability or increase the signal window.[29][32]
< 0PoorThe signal from the positive and negative controls overlaps, making the assay unsuitable for screening.[29][31]

Self-Validation: Each protocol must be validated by running positive and negative controls on every plate. For example, in the H1 calcium assay, histamine would be the positive control (agonist) and a buffer-only addition would be the negative control. A known H1 antagonist like mepyramine would be used to validate the antagonist mode. A robust assay will consistently yield a Z'-factor > 0.5.[31]

Conclusion

The systematic, multi-tiered approach detailed in this guide provides a robust pathway to characterize the activity of this compound. By starting with direct binding assays and progressing to a suite of functional cell-based assays that cover the primary GPCR signaling pathways, researchers can confidently determine if the compound interacts with histamine receptors and define its pharmacological profile as an agonist, antagonist, or inverse agonist. The emphasis on quantitative analysis and rigorous assay validation ensures the generation of high-quality, reproducible data essential for advancing drug development programs.

References

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from ION Biosciences Website. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Scientific Reports. [Link]

  • Stodola, J., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. [Link]

  • Limbird, L. E. (2014). GPCR-radioligand binding assays. Methods in Molecular Biology. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from GraphPad Website. [Link]

  • Bhattacharya, S., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • BPS Bioscience. (n.d.). CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). Retrieved from BPS Bioscience Website. [Link]

  • Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from Wikipedia. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience Website. [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from Innoprot Website. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from Assay Genie Website. [Link]

  • Markossian, S., et al. (2021). Assay Guidance Manual for Drug Discovery: Technologies That Matter. ResearchGate. [Link]

  • AMSBIO. (n.d.). CRE/CREB Reporter Assay Kit. Retrieved from AMSBIO Website. [Link]

  • Al-Suhaimi, K. S., et al. (2021). Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. Molecules. [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from Drug Target Review Website. [Link]

  • JoVE. (2022). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. Retrieved from YouTube. [Link]

  • Geyer, T. (2021). Development of Downstream- and Conformation-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from Creative Bioarray Website. [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery. [Link]

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Clinical and Translational Science. [Link]

  • Letters in Applied NanoBioScience. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl)-Pyridine. Letters in Applied NanoBioScience. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan Website. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from BMG LABTECH Website. [Link]

  • Cisbio. (2007). HTRF® package insert cAMP HiRange. Retrieved from Cisbio Website. [Link]

  • Li, X., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Sensors. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. Retrieved from NCATS Website. [Link]

  • Stary, K., et al. (2018). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Molecules. [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from Molecular Devices Website. [Link]

  • Aly, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from Eurofins Discovery Website. [Link]

  • BPS Bioscience. (n.d.). CRE/CREB Luciferase Reporter Lentivirus. Retrieved from BPS Bioscience Website. [Link]

  • Revvity. (2024). How to run a cAMP HTRF assay. Retrieved from YouTube. [Link]

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Clinical and Translational Science. [Link]

  • Eurofins DiscoverX. (2023). Functional Assays for the Development of Agonistic Antibodies. Retrieved from YouTube. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Quantification of 2-(2,4-Dimethylthiazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

2-(2,4-Dimethylthiazol-5-yl)ethanamine is a heterocyclic amine featuring a substituted thiazole core. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2] As a functionalized building block or a potential drug candidate itself, the ability to accurately and reliably quantify this molecule is paramount for ensuring purity, performing quality control, conducting pharmacokinetic studies, and meeting regulatory standards.

This guide provides a detailed exploration of three robust analytical methods for the quantification of this compound. We move beyond simple procedural lists to explain the underlying scientific principles and rationale for key experimental decisions. The methods are designed to be self-validating and are grounded in established analytical chemistry principles, providing a framework for adaptation and optimization in your laboratory.

The covered techniques are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely accessible method for purity assessment and quantification in bulk materials and simple formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identity confirmation and quantification, particularly for assessing volatile impurities, often requiring derivatization for polar analytes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for ultra-sensitive and highly selective quantification in complex biological matrices, such as plasma or tissue homogenates.

Analyte Physicochemical Properties

Understanding the physicochemical properties of this compound is the foundation of robust method development. These properties dictate choices regarding solvents, pH, chromatographic columns, and detection techniques.

PropertyValueRationale & Implication for Analysis
Molecular Formula C₇H₁₂N₂S---
Molecular Weight 156.25 g/mol Influences mass spectrometry settings.
Structure The thiazole ring contains a chromophore suitable for UV detection. The primary amine is basic and a key site for ionization or derivatization.
Predicted pKa ~9.5 (for the ethylamine group)Critical for HPLC method development. To ensure consistent retention and good peak shape in reverse-phase chromatography, the mobile phase pH should be controlled to be at least 2 units below this pKa, keeping the analyte consistently in its protonated, cationic form.
Predicted LogP ~1.5Indicates moderate lipophilicity, making it suitable for reverse-phase chromatography.

Method 1: Quantification by Reverse-Phase HPLC with UV Detection

This method is ideal for routine quality control, purity analysis of the active pharmaceutical ingredient (API), and content uniformity testing.

Principle and Methodological Rationale

Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. The primary amine in our target molecule requires careful pH control of the mobile phase. By maintaining a pH around 2.5-3.0, we ensure the amine is fully protonated (-NH₃⁺). This single ionic state prevents peak splitting and tailing, leading to sharp, symmetrical peaks essential for accurate quantification. The thiazole ring exhibits significant UV absorbance, allowing for sensitive detection.[1]

Detailed Experimental Protocol

3.2.1. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Phosphoric Acid (H₃PO₄) or Trifluoroacetic Acid (TFA), analytical grade

  • Methanol, HPLC grade (for cleaning)

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a 0.1% v/v solution of TFA in water for Mobile Phase A. Mobile Phase B is Acetonitrile. Alternatively, create a 20 mM potassium phosphate buffer and adjust the pH to 2.8 with phosphoric acid for Mobile Phase A. The use of non-volatile buffers like phosphate is common but requires a dedicated HPLC system and thorough washing to prevent precipitation when high organic concentrations are introduced.[3]

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Calibration Standards (e.g., 5-200 µg/mL): Serially dilute the stock solution with the mobile phase to prepare a minimum of five calibration standards covering the expected concentration range of the samples.[4]

3.2.3. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard quaternary or binary pump system with autosampler and UV/PDA detector.
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Zorbax, XBridge)Industry-standard column for reverse-phase separation of small molecules.
Mobile Phase A: 0.1% TFA in Water; B: AcetonitrileTFA acts as an ion-pairing agent and maintains a low pH for excellent peak shape of the basic analyte.
Gradient 10% B to 70% B over 10 minutesA gradient ensures efficient elution and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility of retention times.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity needs.
Detector UV/PDA at λmax (~245 nm)The optimal wavelength should be determined by running a PDA scan of the analyte. Thiazoles typically absorb in this region.[5]

3.2.4. Sample Analysis Workflow

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the calibration standards in increasing order of concentration.

  • Sample Injection: Inject the prepared sample solutions.

  • Data Analysis: Plot the peak area versus concentration for the calibration standards. Perform a linear regression to obtain the calibration curve (R² > 0.999). Use the resulting equation to calculate the concentration of the analyte in the samples.

Visualization and Performance

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Std Reference Standard Dilution Dilution Std->Dilution Dissolve & Dilute Sample Test Sample SamplePrep SamplePrep Sample->SamplePrep Dissolve & Filter MobilePhase Mobile Phase (A+B) HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC Dilution->HPLC Inject Standards SamplePrep->HPLC Inject Samples Detector UV/PDA Detector HPLC->Detector Data Chromatography Data System Detector->Data CalCurve Calibration Curve (Area vs. Conc.) Data->CalCurve Result Final Concentration CalCurve->Result

Caption: Workflow for quantification via HPLC-UV.

Performance ParameterExpected Value
Linearity (R²) > 0.999
Range 2.5 - 50 µg/mL[3][4]
Limit of Detection (LOD) ~0.7 µg/mL
Limit of Quantification (LOQ) ~2.4 µg/mL[3][4]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method 2: Identity and Quantification by GC-MS

This method is highly specific due to the mass fragmentation patterns generated and is excellent for identifying the compound and quantifying it, especially in the presence of non-chromophoric impurities.

Principle and Methodological Rationale

GC-MS separates compounds based on their volatility and boiling point in a heated column, followed by detection with a mass spectrometer. Primary amines like our analyte can exhibit poor chromatographic behavior (peak tailing) on standard GC columns due to interactions with active sites. Derivatization is a critical step to mitigate this. By reacting the amine with a silylating agent (e.g., BSTFA), we replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. This increases the molecule's volatility and thermal stability, resulting in sharp, symmetrical peaks.[6] Electron Ionization (EI) then fragments the molecule in a reproducible way, creating a "fingerprint" mass spectrum for unambiguous identification.

Detailed Experimental Protocol

4.2.1. Reagents and Materials

  • Analyte reference standard

  • Pyridine or Acetonitrile, anhydrous grade (as reaction solvent)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Ethyl Acetate, GC grade (for dilution)

4.2.2. Sample Preparation and Derivatization

  • Standard/Sample Preparation: Prepare solutions of the standard and sample in anhydrous pyridine or acetonitrile at approximately 1 mg/mL.

  • Derivatization: In a 2 mL GC vial, add 100 µL of the sample/standard solution. Add 100 µL of BSTFA.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute the sample with ethyl acetate if necessary before injection.

4.2.3. Instrumentation and GC-MS Conditions

ParameterConditionRationale
GC-MS System Agilent 7890/5977, or equivalentStandard GC-MS system.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of underivatized and derivatized analytes.
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert carrier gas.
Inlet Splitless mode, 250 °CMaximizes transfer of analyte to the column for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/minA temperature gradient is necessary to elute the derivatized analyte efficiently.
MS Source Electron Ionization (EI), 70 eVStandard ionization energy for reproducible fragmentation.
MS Quad Temp 150 °CStandard setting.
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan confirms identity; SIM mode enhances sensitivity by monitoring only characteristic ions.
Visualization and Performance

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Data Processing Sample Sample/Standard in Solvent Deriv Add BSTFA Heat 70°C Sample->Deriv GC GC Inlet & Column Deriv->GC Inject MS Mass Spectrometer (EI Source, Quadrupole) GC->MS Data Data System MS->Data Spectrum Mass Spectrum (Identification) Data->Spectrum Quant SIM Chromatogram (Quantification) Data->Quant

Caption: Workflow for derivatization and GC-MS analysis.

ParameterExpected Value/Ions
Derivatized MW 228.4 g/mol (M-TMS)
Quantification Ion (SIM) To be determined empirically (likely a stable, high m/z fragment)
Qualifier Ions (SIM) Two other characteristic fragment ions for identity confirmation
Limit of Detection (LOD) Low ng/mL range
Precision (%RSD) < 5%

Method 3: High-Sensitivity Quantification by LC-MS/MS

This method is essential for bioanalysis, such as determining the concentration of the analyte in plasma or serum for pharmacokinetic/pharmacodynamic (PK/PD) studies.

Principle and Methodological Rationale

LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. For this method, we use an MS-compatible mobile phase (e.g., containing formic acid) and Electrospray Ionization (ESI) in positive ion mode, which will readily protonate the basic amine of our analyte to form the precursor ion [M+H]⁺. This precursor ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates matrix interference, allowing for quantification at very low levels (pg/mL to low ng/mL).[7] Sample preparation, typically protein precipitation or solid-phase extraction (SPE), is crucial for removing matrix components that can cause ion suppression.

Detailed Experimental Protocol

5.2.1. Reagents and Materials

  • Analyte reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available. If not, a structurally similar compound can be used.

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Human Plasma (for matrix-matched calibration)

5.2.2. Sample Preparation (Protein Precipitation)

  • Spiking: To 50 µL of blank plasma, add the appropriate amount of standard working solution and 10 µL of internal standard solution. For unknown samples, use 50 µL of the sample.

  • Precipitation: Add 200 µL of cold acetonitrile (containing the internal standard).

  • Mixing & Centrifugation: Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[8]

  • Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for analysis. Evaporate and reconstitute in mobile phase if needed to improve peak shape.

5.2.3. Instrumentation and LC-MS/MS Conditions

ParameterConditionRationale
LC System UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290)High-pressure systems provide better resolution and faster run times.
Column C18, 50 mm x 2.1 mm, 1.8 µmShorter columns with smaller particles are standard for high-throughput LC-MS/MS.
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACNVolatile mobile phase modifiers are essential for stable ESI.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minutesA fast gradient is typical for rapid bioanalytical methods.
MS System Triple Quadrupole (e.g., Sciex, Thermo, Agilent)Required for MRM experiments.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, ionizable compounds. Positive mode is used for basic amines.
Precursor Ion [Q1] m/z 157.1 ([M+H]⁺)The protonated molecular ion.
Product Ions [Q3] To be determined by infusion and fragmentation. A plausible fragment could result from the loss of the ethylamine side chain.The most intense and stable fragment is used for quantification (Quantifier), and a second for confirmation (Qualifier).
LOD/LOQ Expected to be in the low ng/mL or pg/mL range.[9]
Visualization and Performance

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample (+ Internal Std) PPT Protein Precipitation (cold ACN) Plasma->PPT Centrifuge Centrifuge 10,000 x g PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC Separation Supernatant->LC Inject ESI ESI Source [M+H]⁺ LC->ESI MSMS Triple Quad MS (MRM Mode) ESI->MSMS Data Data System MSMS->Data Result Concentration (Analyte/IS Ratio) Data->Result

Caption: Bioanalytical workflow using LC-MS/MS.

Method Validation and Trustworthiness

To ensure the trustworthiness of any of these protocols, a formal method validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or equivalent regulatory standards. Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.

  • Accuracy: The closeness of test results to the true value (% recovery).

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The quantification of this compound can be achieved through several robust analytical techniques. The choice of method is dictated by the specific analytical challenge. HPLC-UV is a reliable and accessible workhorse for purity and formulation analysis. GC-MS offers excellent specificity for identity confirmation, though it requires a derivatization step. For trace-level quantification in complex biological fluids, LC-MS/MS is the undisputed method of choice, providing superior sensitivity and selectivity. The protocols and rationales provided herein serve as a comprehensive starting point for developing and validating a method tailored to your specific research, development, or quality control needs.

References

  • Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC - NIH. (2022-11-07).
  • (PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents - ResearchGate. (2025-08-10).
  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine - ResearchGate. (2024-12-26).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. (2019-05-04). Available at: [Link]

  • A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies - ResearchGate. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25).
  • Analytical Methods.
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH. (2023-06-07). Available at: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria. (2024-11-10).
  • GC-MS analysis and "in vitro" anticancer activity of methanolic root extract of asystasia gangetica (l.) - ResearchGate. (2017-08-10). Available at: [Link]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC - NIH. Available at: [Link]

  • GC-MS and GC-MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PubMed. (2023-08-05). Available at: [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. (2022-05-27). Available at: [Link]

  • (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - ResearchGate. (2024-10-08).
  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

  • Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp | LCGC International. (2023-12-01). Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

Sources

"MTT assay protocol for cytotoxicity of 2-(2,4-Dimethylthiazol-5-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: MTT Assay Protocol for Determining the Cytotoxicity of 2-(2,4-Dimethylthiazol-5-yl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quantifying Cellular Response to a Novel Thiazole Derivative

The thiazole ring is a cornerstone moiety in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties[1]. The evaluation of novel compounds such as this compound for potential therapeutic applications necessitates a robust and reproducible method to quantify their impact on cell viability. The MTT assay is a widely adopted, colorimetric method for assessing the metabolic activity of cells, which serves as an effective proxy for cell viability and proliferation[2][3][4].

This application note provides a comprehensive, field-tested protocol for determining the cytotoxic effects of this compound using the MTT assay. We will delve into the biochemical principles of the assay, offer a detailed step-by-step workflow, and provide expert insights into data interpretation and troubleshooting to ensure the generation of reliable and meaningful results.

The Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic conversion of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product[5]. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells[3]. Therefore, the quantity of formazan produced is directly proportional to the number of viable cells[6]. When cells undergo apoptosis or necrosis due to a cytotoxic agent, their metabolic activity declines, leading to a decrease in formazan production. The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 500 and 600 nm[5].

Materials and Reagents

Equipment
  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Laminar Flow Hood (Class II)

  • Microplate Reader (capable of measuring absorbance at 570 nm)

  • Inverted Microscope

  • Multichannel Pipettes (10-200 µL range)

  • Standard Pipettes (P20, P200, P1000)

  • Sterile Serological Pipettes

  • Hemocytometer or Automated Cell Counter

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile reagent reservoirs

Reagents and Consumables
  • Cell Line: A suitable cancer cell line (e.g., A549 - human lung carcinoma, HeLa - human cervical cancer, or HepG2 - human liver cancer). Ensure cells are healthy and in the logarithmic growth phase.

  • Test Compound: this compound.

  • MTT Reagent (5 mg/mL Stock Solution):

    • Dissolve 50 mg of MTT powder (CAS 298-93-1) in 10 mL of sterile Phosphate Buffered Saline (PBS), pH 7.4[2][7].

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Causality: Filtering is critical to remove any microbial contamination that could reduce the MTT and create false-positive signals.

    • Store in light-protected aliquots at -20°C. Avoid repeated freeze-thaw cycles. MTT is light-sensitive[5][7].

  • Formazan Solubilization Solution:

    • Dimethyl Sulfoxide (DMSO) is commonly used[2][7].

    • Alternatively, a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 N HCl can be used to mitigate issues with crystal removal and media indicator color[8].

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Vehicle for Test Compound: Sterile, cell culture-grade DMSO.

  • Phosphate Buffered Saline (PBS): Ca²⁺/Mg²⁺ free.

  • Trypsin-EDTA (0.25%): For detaching adherent cells.

  • Sterile, disposable pipette tips and microcentrifuge tubes.

Experimental Workflow Visualization

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: MTT Reaction cluster_analysis Phase 4: Data Analysis cell_culture 1. Propagate Cells (Logarithmic Growth Phase) plate_cells 2. Trypsinize, Count, & Seed Cells (Optimize Seeding Density) cell_culture->plate_cells incubation_24h 3. Incubate 24h (Allow Cell Adherence) plate_cells->incubation_24h add_compound 5. Treat Cells (Include Vehicle & Untreated Controls) incubation_24h->add_compound prepare_compound 4. Prepare Serial Dilutions of this compound prepare_compound->add_compound incubation_48h 6. Incubate 24-72h (Exposure Period) add_compound->incubation_48h add_mtt 7. Add MTT Reagent (Final Conc. ~0.5 mg/mL) incubation_48h->add_mtt incubation_mtt 8. Incubate 2-4h (Formazan Crystal Formation) add_mtt->incubation_mtt solubilize 9. Add Solubilization Solution (DMSO) (Dissolve Crystals) incubation_mtt->solubilize read_absorbance 10. Read Absorbance (~570 nm) solubilize->read_absorbance calculate_viability 11. Calculate % Viability read_absorbance->calculate_viability plot_curve 12. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 13. Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol

Part 1: Cell Seeding
  • Cell Preparation: Culture cells until they reach approximately 80-90% confluency. It is crucial to use cells from a consistent passage number and in the logarithmic growth phase to ensure metabolic uniformity.

  • Harvesting: For adherent cells, wash with sterile PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach. Neutralize the trypsin with complete medium. For suspension cells, gently pellet by centrifugation.

  • Cell Counting: Resuspend the cell pellet in fresh medium and determine the cell concentration and viability (e.g., using Trypan Blue exclusion). Viability should be >95%.

  • Seeding the Plate: Dilute the cell suspension to the optimized seeding density in complete medium. A typical starting point is between 5,000 to 10,000 cells per well (100 µL volume) in a 96-well plate[9].

    • Expert Insight: The optimal seeding density is critical and must be determined empirically for each cell line. Too few cells will result in a low signal; too many may lead to nutrient depletion and contact inhibition, affecting metabolic rates and skewing the results[10].

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator. This allows the cells to adhere and resume their normal growth.

    • Trustworthiness: To minimize the "edge effect" (evaporation and temperature gradients in outer wells), fill the perimeter wells with 100 µL of sterile PBS or medium and do not use them for experimental data points[7].

Part 2: Treatment with this compound
  • Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile DMSO. Prepare serial dilutions of the compound in serum-free medium to achieve the final desired concentrations.

    • Causality: Using serum-free medium for the dilutions prevents the compound from binding to serum proteins, which could reduce its effective concentration[11]. The final concentration of DMSO in the wells should be kept low (typically ≤0.5%) as it can be toxic to cells[12].

  • Plate Layout: Design the plate map carefully. Include the following controls:

    • Untreated Control: Wells with cells treated with medium only (represents 100% viability).

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the compound dilutions. This is essential to ensure the vehicle itself is not causing cytotoxicity.

    • Blank: Wells with medium only (no cells) to obtain a background reading.

    • Compound Control: Wells with medium and the test compound (no cells) to check for direct reaction with MTT or inherent absorbance of the compound[7].

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of the test compound or controls.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation period depends on the compound's mechanism of action and should be optimized.

Part 3: MTT Assay and Absorbance Reading
  • Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL)[6]. Mix gently by tapping the plate.

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C[3][6].

    • Expert Insight: The optimal incubation time can vary between cell lines[10]. During this time, viable cells will produce visible purple formazan crystals. Check for crystal formation periodically under a microscope.

  • Solubilize Formazan Crystals:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. This step can be a source of error[8].

    • For Both Adherent and Suspension Cells: Add 100-150 µL of DMSO to each well[9][13].

  • Incubate and Mix: Cover the plate with foil to protect it from light and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals[13].

    • Trustworthiness: Incomplete solubilization is a common pitfall leading to inaccurate readings. Ensure the purple color is uniform and no crystals are visible before proceeding[7].

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris[6][11].

Data Analysis and Interpretation

  • Background Subtraction: Average the absorbance values of the blank wells and subtract this average from all other readings.

  • Calculate Percent Viability: The viability of cells treated with this compound is expressed as a percentage relative to the untreated control cells.

    % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100 [14]

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). This will typically generate a sigmoidal (S-shaped) curve.

  • Determine the IC50 Value: The IC50 (Inhibitory Concentration 50) is the concentration of the compound that reduces cell viability by 50%[15]. This value can be determined from the dose-response curve by identifying the concentration that corresponds to 50% viability[15]. Software like GraphPad Prism is commonly used for non-linear regression analysis to accurately calculate the IC50[16].

Sample Data Presentation
Concentration of this compound (µM)Mean Absorbance (570 nm)Corrected Absorbance% Viability
0 (Untreated Control)1.2501.200100.0%
0 (Vehicle Control)1.2451.19599.6%
11.1501.10091.7%
50.9800.93077.5%
100.7500.70058.3%
250.6200.57047.5%
500.4000.35029.2%
1000.2000.15012.5%
Blank0.050N/AN/A

Note: Data is hypothetical for illustrative purposes.

Trustworthiness: Limitations and Alternative Assays

While the MTT assay is robust, it is essential to acknowledge its limitations to ensure trustworthy data interpretation:

  • Metabolic Activity vs. Viability: The MTT assay measures metabolic activity, which generally correlates with cell viability but is not a direct measure of it. Conditions that alter a cell's metabolic state without killing it can produce misleading results[7][17].

  • Compound Interference: The test compound itself may interfere with the assay. For example, colored compounds can affect absorbance readings, while strong reducing agents can convert MTT to formazan non-enzymatically[7]. This is why the "Compound Control" is a mandatory part of the protocol.

  • Toxicity of Reagents: Both MTT and the solubilizing agent (DMSO) can be toxic to cells, especially with prolonged exposure, which can affect results[7][12].

Should significant interference be observed with this compound, or if a different mechanistic endpoint is desired, several alternative assays can be considered:

  • ATP-Based Assays (e.g., CellTiter-Glo®): Measure ATP levels as a marker of viable cells. These assays are generally faster and more sensitive than MTT[17][18].

  • Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric assay where the blue resazurin is reduced to pink resorufin by viable cells. It is less toxic and allows for continuous monitoring[19].

  • Trypan Blue Exclusion: A simple dye exclusion method that directly counts viable (unstained) versus non-viable (blue-stained) cells with intact membranes[19].

By understanding these principles and meticulously following the outlined protocol, researchers can confidently assess the cytotoxic potential of this compound, generating critical data for drug development and scientific discovery.

References

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]

  • Title: MTT assay Source: Wikipedia URL: [Link]

  • Title: Alternatives to MTT Assay in Cell Viability Assessments Source: 4B - Alojamiento Web UVa URL: [Link]

  • Title: Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: ResearchGate URL: [Link]

  • Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]

  • Title: Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis Source: ResearchGate URL: [Link]

  • Title: Cell viability assays: Alternatives to the MTT assay Source: BenchSci URL: [Link]

  • Title: How to Analyse MTT/MTS Assay Data and IC50 using Excel Source: YouTube URL: [Link]

  • Title: (PDF) 2-Amino-5,5-dimethylthiazol-4(5H)-one Source: ResearchGate URL: [Link]

  • Title: DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols Source: PubMed URL: [Link]

  • Title: How can I calculate IC50 from mtt results? Source: ResearchGate URL: [Link]

  • Title: What is a good alternative for MTT assay to determine cell viability? Source: ResearchGate URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE URL: [Link]

  • Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

  • Title: Cell viability assay: Problems with MTT assay in the solubilization step Source: ResearchGate URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: MDPI URL: [Link]

  • Title: MTT assay and IC50 calculation Source: YouTube URL: [Link]

  • Title: Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells Source: ResearchGate URL: [Link]

  • Title: 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents Source: PubMed Central URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common purification challenges associated with 2-aminothiazole derivatives. The inherent basicity and potential for hydrogen bonding of the 2-aminothiazole scaffold can present unique difficulties during isolation and purification. This guide is designed to provide practical, experience-based solutions to these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-aminothiazole derivatives in a question-and-answer format.

Chromatography Issues

Question 1: My 2-aminothiazole derivative is streaking or tailing significantly on the silica gel TLC plate and column. What is causing this and how can I fix it?

Answer:

Streaking or tailing of basic compounds like 2-aminothiazole derivatives on silica gel is a common problem. The primary cause is the acidic nature of the silanol groups (Si-OH) on the silica surface, which can strongly interact with the basic nitrogen atoms of your compound through ionic interactions.[1] This leads to poor peak shape and inefficient separation.

Here is a systematic approach to address this issue:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.

    • Triethylamine (TEA): Add 0.1-2% triethylamine to your eluent system. TEA is a volatile base that will compete with your compound for binding to the acidic sites on the silica gel, thus improving the peak shape.[2][3][4]

    • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase. However, be aware that this can sometimes lead to the degradation of sensitive compounds.

  • Choice of Solvents: Ensure you are using high-purity solvents, as acidic impurities can exacerbate the problem.

  • Alternative Stationary Phases: If mobile phase modification is not sufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amino-propyl functionalized silica: This is a modified silica gel with a less acidic surface, which can significantly reduce tailing of basic compounds.[1]

Question 2: I am having difficulty separating my 2-aminothiazole derivative from a closely related impurity with similar polarity.

Answer:

Separating compounds with very similar polarities requires optimizing your chromatographic conditions for maximum resolution. Here are several strategies to improve separation:

  • Solvent System Optimization:

    • Fine-tune the eluent strength: A common mistake is to use a solvent system that is too polar, causing all compounds to move too quickly up the column. Start with a less polar solvent system and gradually increase the polarity.

    • Use a ternary solvent system: Sometimes, adding a third solvent with different properties (e.g., a small amount of methanol in a dichloromethane/ethyl acetate mixture) can improve selectivity.

  • Column Chromatography Technique:

    • Use a longer column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.

    • Employ a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to sharpen the peaks and improve resolution.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers superior resolving power. A reversed-phase C18 column with a mobile phase containing a buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The addition of triethylamine to the mobile phase can also improve peak shape in reversed-phase HPLC.[3][4]

Recrystallization and Precipitation Issues

Question 3: My 2-aminothiazole derivative "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound is insoluble in the hot solvent but also melts at or below the boiling point of the solvent, or when the solution becomes supersaturated too quickly upon cooling. Here’s how to troubleshoot this:

  • Solvent Selection:

    • Use a solvent with a lower boiling point: This will reduce the likelihood of your compound melting before it dissolves.

    • Try a different solvent system: Experiment with various single and mixed solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Use a co-solvent system: Dissolve your compound in a good solvent (e.g., methanol or ethanol) at room temperature, and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly.

  • Cooling Rate:

    • Slow cooling is key: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.

    • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.

  • Purity of the Compound: Highly impure compounds are more likely to oil out. It may be necessary to first purify your compound by column chromatography to remove the majority of impurities before attempting recrystallization.

Question 4: After my reaction work-up, I have a solid, but I am not sure if it is my desired 2-aminothiazole derivative or a salt.

Answer:

The basic nature of the 2-aminothiazole ring means that it can readily form salts with acids. If your reaction was performed under acidic conditions, or if your work-up involved an acid wash, the isolated solid may be a salt of your product.

  • Check the pH: Dissolve a small amount of the solid in water and check the pH. If it is acidic, it is likely a salt.

  • Neutralization: To obtain the free base, dissolve the solid in water and add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the pH is neutral or slightly basic. The free base will often precipitate out of the aqueous solution and can be collected by filtration.[5]

  • Characterization: Confirm the identity of the free base by analytical techniques such as NMR, IR, and mass spectrometry.

Stability and Handling

Question 5: My purified 2-aminothiazole derivative seems to be decomposing over time, even when stored as a solid. How can I improve its stability?

Answer:

2-aminothiazole derivatives can be susceptible to degradation, particularly if they contain other sensitive functional groups. One study has shown that some 2-aminothiazoles can decompose in DMSO stock solutions at room temperature.[6]

  • Storage Conditions:

    • Store in a cool, dark, and dry place: A refrigerator or freezer is ideal. Protect from light, as some compounds are photolabile.

    • Inert Atmosphere: For particularly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Purity: Trace amounts of residual acid or base from the purification process can catalyze decomposition. Ensure your final product is as pure as possible and free from any residual reagents.

  • Salt Formation: In some cases, converting the 2-aminothiazole derivative to a stable salt (e.g., a hydrochloride or hydrobromide salt) can improve its long-term stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-aminothiazole derivatives, particularly from a Hantzsch synthesis?

A1: The Hantzsch thiazole synthesis, a common method for preparing 2-aminothiazoles from an α-haloketone and a thiourea, is generally high-yielding.[6] However, side reactions can occur. A common side product, especially under acidic conditions, is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The formation of this isomer can be influenced by the reaction conditions and the nature of the substituents.

Q2: What is a good general strategy for the purification of a novel 2-aminothiazole derivative?

A2: A good general strategy involves a multi-step approach:

  • Initial Work-up: After the reaction is complete, perform a suitable aqueous work-up. An acid-base extraction can be a powerful tool to separate your basic 2-aminothiazole derivative from neutral or acidic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its salt. Then, neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and extract your product back into an organic solvent.

  • Chromatography: If the product is still impure, perform column chromatography on silica gel. As discussed in the troubleshooting section, it is often necessary to add a small amount of triethylamine to the eluent to obtain good peak shapes.

  • Recrystallization: For solid compounds, recrystallization is an excellent final purification step to obtain highly pure material.

Q3: Are there any safety concerns I should be aware of when working with 2-aminothiazole derivatives?

A3: As with all chemicals, it is important to handle 2-aminothiazole derivatives with appropriate safety precautions. The 2-aminothiazole core itself has been identified as a potential "toxicophore," meaning it can be metabolically activated to reactive species.[7] Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of 2-Aminothiazole Derivatives on Silica Gel

Polarity of CompoundRecommended Solvent SystemModifier
Low to MediumHexanes / Ethyl Acetate0.1 - 1% Triethylamine
Medium to HighDichloromethane / Methanol0.1 - 1% Triethylamine
HighEthyl Acetate / Methanol0.1 - 1% Triethylamine

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography with Triethylamine
  • Prepare the Slurry: In a beaker, add the required amount of silica gel and suspend it in the chosen eluent system (e.g., hexanes/ethyl acetate with 1% triethylamine).

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing.

  • Equilibrate the Column: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve the crude 2-aminothiazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Column: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitor the Separation: Monitor the separation by TLC, analyzing the collected fractions.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Decision_Tree start Crude 2-Aminothiazole Derivative workup Aqueous Work-up / Acid-Base Extraction start->workup tlc_analysis TLC Analysis workup->tlc_analysis is_pure Is the product pure? tlc_analysis->is_pure column_chromatography Column Chromatography on Silica Gel (with Triethylamine) is_pure->column_chromatography No final_product Pure 2-Aminothiazole Derivative is_pure->final_product Yes recrystallization Recrystallization column_chromatography->recrystallization recrystallization->final_product

Caption: Decision tree for selecting a purification strategy.

Column_Chromatography_Troubleshooting start Problem: Tailing/Streaking on Silica Gel add_tea Add 0.1-2% Triethylamine to Eluent start->add_tea check_solvents Use High-Purity Solvents add_tea->check_solvents change_stationary_phase Change Stationary Phase (e.g., Alumina, Amino-propyl Silica) check_solvents->change_stationary_phase Still Tailing resolution Improved Peak Shape check_solvents->resolution Problem Solved change_stationary_phase->resolution

Caption: Workflow for troubleshooting column chromatography.

References

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Ansary, M. A., & Abdel-Gawad, H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Safari, J., & Gandomi-Ravandi, S. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23537-23551.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • American Cyanamid Company. (1949). U.S. Patent No. 2,489,038. Washington, DC: U.S.
  • Safari, J., & Ghorbani, M. (2015). An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Saito, M., et al. (2003). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Research in Toxicology, 33(10), 2513-2525.
  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Duke, M. C., et al. (2017).
  • Uhl, M., et al. (2017). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(4), 295-299.
  • ResearchGate. (2014). How Triethylamine works on a compound separation in a reversed phase column (C18)?. Retrieved from [Link]

  • Sepu Technology. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]

  • Pesaran, A. A., & Mills, A. F. (1987). Moisture Transport in Silica Gel Packed Beds: II. Experimental Study. Solar Energy Research Institute.
  • Sumitomo Chemical Company, Limited. (1992). EP Patent No. 0482607B1.
  • El-Sayed, M. A.-A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 34, 1-32.

Sources

Technical Support Center: Stability and Handling of 2-(2,4-Dimethylthiazol-5-yl)ethanamine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2,4-Dimethylthiazol-5-yl)ethanamine. This document provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of this compound when prepared in dimethyl sulfoxide (DMSO). Ensuring the integrity of your experimental compounds is paramount for reproducible and reliable results. This guide is structured as a series of frequently asked questions and troubleshooting protocols to address common challenges encountered in the laboratory.

While specific stability data for this compound is not extensively published, the guidance herein is grounded in established principles of organic chemistry and data from closely related 2-aminothiazole analogues.[1] The thiazole ring system, particularly when unsubstituted at certain positions, can be susceptible to degradation, making careful handling a critical aspect of your experimental design.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the use of this compound in DMSO.

Q1: What are the primary stability concerns for this compound in a DMSO stock solution?

A: The primary concern is chemical degradation. Studies on similar 2-aminothiazole compounds have shown they can undergo decomposition in DMSO, even at room temperature.[1] The likely degradation pathways include oxidation and dimerization, which can be facilitated by atmospheric oxygen and catalyzed by trace impurities.[1][3] The thiazole ring itself can be susceptible to various reactions.[2] Such degradation leads to a decrease in the concentration of the active compound and the formation of unknown impurities, potentially confounding experimental results.

Q2: What are the definitive recommended storage conditions for a DMSO stock solution of this compound?

A: To maximize stability and ensure the integrity of your compound, adhere to the following storage conditions. These recommendations are based on best practices for potentially sensitive research chemicals.[1][4][5]

ParameterRecommendationRationale
Temperature -20°C for short-term (1 month) or -80°C for long-term (up to 6 months).[5]Low temperatures significantly slow down chemical degradation reactions.[4]
Aliquoting Prepare single-use aliquots.This is the most critical step to avoid repeated freeze-thaw cycles, which can accelerate degradation and increase water absorption by the hygroscopic DMSO.[1][5]
Container Use tightly sealed, amber glass vials or high-quality polypropylene tubes.[6][7]Prevents exposure to light, which can catalyze degradation, and minimizes moisture absorption from the air.[8][9]
Atmosphere For maximum stability, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.[9]This displaces oxygen, a key reactant in oxidative degradation pathways.[3]

Q3: I left my stock solution on the bench for a few hours. Is it still usable?

A: It is strongly discouraged. A study on a related 2-aminothiazole showed that decomposition occurs in DMSO at room temperature, with degradation products detectable after just a few days.[1] While a few hours may not lead to complete degradation, it introduces an unacceptable variable into your experiment. For maximum reproducibility, always prepare fresh solutions before an assay or, if using a frozen aliquot, thaw it immediately before use and keep it on ice for the shortest time possible.

Q4: My DMSO stock solution has turned slightly yellow and/or I see a precipitate after thawing. What should I do?

A: The solution should be discarded. A change in color or the formation of a precipitate are clear indicators of chemical degradation or insolubility.[4] Using this solution will lead to inaccurate dosing and the introduction of unknown compounds into your experiment. Prepare a fresh stock solution from solid material.

Q5: What grade of DMSO is appropriate for preparing my stock solution?

A: You must use a high-purity, anhydrous (dry) grade of DMSO (≥99.9%).[8] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] Water can facilitate hydrolytic degradation pathways or other unwanted reactions. Storing DMSO properly—in its original, tightly sealed container—is also crucial.[9]

Section 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing issues that may arise from compound instability.

Problem: You are observing inconsistent, weak, or non-reproducible results in your biological assays.

Caption: Troubleshooting workflow for inconsistent assay results.

Section 3: Protocols and Methodologies

Following standardized protocols is essential for mitigating stability issues.

Protocol 3.1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol minimizes exposure to common degradation factors like air, water, and light.

  • Preparation: Bring the solid this compound and a sealed bottle of anhydrous DMSO into a controlled environment with low humidity. An inert atmosphere glove box is ideal.

  • Weighing: Tare a sterile, amber glass vial on an analytical balance. Carefully weigh the desired amount of the solid compound directly into the vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Inert Gas Purge (Recommended): Gently flush the headspace of the vial with argon or nitrogen for 15-30 seconds to displace atmospheric oxygen.

  • Sealing: Immediately cap the vial tightly. Ensure the cap has a chemically resistant liner (e.g., PTFE).

  • Dissolution: Mix the solution by vortexing or gentle agitation at room temperature until the solid is completely dissolved. Protect from light during this process.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in appropriately sized amber vials or tubes.

  • Storage: Promptly store the aliquots in a freezer at -20°C or, for long-term storage, at -80°C.

Protocol 3.2: Quality Control (QC) Workflow for Verifying Solution Integrity

If you suspect degradation or for long-term studies, this QC check provides definitive evidence of your compound's state.

G A Prepare Fresh Stock (Protocol 3.1) C Dilute both samples to ~1 µg/mL in Acetonitrile A->C B Retrieve Aged Stock (From -80°C Storage) B->C D Inject onto LC-MS System C->D E Compare Chromatograms and Mass Spectra D->E F Decision Point E->F G Aged stock is stable. (Single peak, correct mass, comparable peak area) F->G Comparable? H Aged stock is degraded. (Multiple peaks, reduced main peak, incorrect mass) F->H Discrepancies?

Caption: Analytical workflow for stability verification using LC-MS.

Section 4: Scientific Rationale & Mechanistic Insights

Understanding the underlying chemistry provides the foundation for our handling recommendations.

The stability of this compound in DMSO is influenced by the inherent reactivity of its structural components. The 2-aminothiazole core is a known pharmacophore, but its reactivity can also be a liability.[1] A crucial study on a similar scaffold found that decomposition in DMSO at room temperature led to the formation of oxygenated and dimerized species.[1] This suggests the C5 position of the thiazole ring, even with an ethylamine substituent, remains reactive.

DMSO, while an excellent solvent, is not entirely inert.[10] It is hygroscopic and can contain dissolved oxygen. Under certain conditions, especially with amines, DMSO can participate in oxidative reactions.[3] The combination of a reactive thiazole nucleus, an amine functional group, and a non-inert solvent necessitates the stringent handling and storage procedures outlined in this guide to prevent the formation of unwanted artifacts.

References

  • Stoll, F., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Medicinal Chemistry, 16, 2089-2093. Retrieved from [Link]

  • Karpenko, Y. V., et al. (2019). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Molbank, 2019(2), M1064. Retrieved from [Link]

  • Sturlaugson, A. L., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1647-1661. Retrieved from [Link]

  • Tsuchiya, T., et al. (1991). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Journal of Toxicological Sciences, 16(4), 271-279. Retrieved from [Link]

  • Caballero-Garrido, E., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. Retrieved from [Link]

  • Sturlaugson, A. L., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520888, 2,4-Dimethyl-5-acetylthiazole. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(4), 1276-1294. Retrieved from [Link]

  • Voice, A. K., et al. (2012). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 51(21), 7270-7276. Retrieved from [Link]

  • Various Authors. (2014). What is the stability of 2-deoxy 5-Azacytidine in DMEM and DMSO?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2018). What is the best way of storing a DMSO in a research lab?. Quora. Retrieved from [Link]

  • Ismaiel, O., et al. (2023). Concentration effect of DMSO-dry bonding on the stability of etch-and-rinse bonds. Dental Materials, 39(12), 1063-1073. Retrieved from [Link]

  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]

  • Advanced Biotech. (2025). Safety Data Sheet for 2,4-Dimethyl-5-Acetyl Thiazole synthetic. Retrieved from [Link]

  • Liu, Y., et al. (1995). Ammonia-containing dimethyl sulfoxide: an improved solvent for the dissolution of formazan crystals in the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay. Journal of Immunological Methods, 184(1), 149-152. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • Kozik, V., et al. (2010). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 15(6), 729-735. Retrieved from [Link]

  • El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1750. Retrieved from [Link]

  • Yin, G., et al. (2012). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. Chemical Communications, 48(6), 841-843. Retrieved from [Link]

  • Various Authors. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Retrieved from [Link]

  • ChEMBL. (2018). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]

  • Cheng, X., et al. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(18), 5804. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Impurities in 2-(2,4-Dimethylthiazol-5-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2,4-Dimethylthiazol-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification, control, and remediation of process-related impurities. Achieving high purity is paramount for reliable downstream applications, and this document provides both theoretical insights and practical, field-proven protocols to assist in your experimental work.

Section 1: Synthesis Pathway Overview & FAQs

A robust understanding of the synthetic route is the first step in proactive impurity control. The most common and versatile approach to constructing the this compound scaffold involves a multi-step sequence, beginning with the formation of the thiazole core.

Frequently Asked Question

Q: What is the common synthetic route to this compound?

A: The synthesis typically begins with the classic Hantzsch thiazole synthesis to form the 2,4-dimethylthiazole ring.[1] This is followed by functionalization at the C5 position to introduce the ethanamine side chain. A widely adopted method involves a Vilsmeier-Haack reaction to install a formyl group, followed by a Henry reaction with nitromethane, and a final reduction of the nitro group to the primary amine.

The general workflow is illustrated below:

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: C5-Functionalization cluster_2 Step 3: Reduction A Thioacetamide C 2,4-Dimethylthiazole A->C Heat, Solvent (e.g., DMF) [Ref: 1] B 3-Chlorobutan-2-one (or Bromoacetone) B->C Heat, Solvent (e.g., DMF) [Ref: 1] D 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde C->D Vilsmeier-Haack (POCl3, DMF) E 2-(2,4-Dimethylthiazol-5-yl)-1-nitroethene D->E Henry Reaction (Nitromethane, Base) F This compound (Final Product) E->F Reduction (e.g., LiAlH4, H2/Pd-C)

Caption: General multi-step synthesis of this compound.

Section 2: Troubleshooting Common Impurities (Question & Answer Guide)

This section addresses specific experimental issues in a Q&A format, linking observable problems to their chemical causes and providing actionable solutions.

Q1: My reaction mixture from the initial Hantzsch synthesis (Step 1) is a dark, tar-like residue, making isolation difficult. What causes this and how can I fix it?

A: This is a very common issue known as resinification. The cause is often multi-faceted. Thioamides, like thioacetamide, can be unstable at elevated temperatures, leading to decomposition and polymerization. Furthermore, side reactions between the α-haloketone and the thioamide can produce complex, high-molecular-weight byproducts.[2]

  • Causality: High reaction temperatures accelerate these unwanted side pathways. The presence of moisture can also hydrolyze starting materials, contributing to the complex mixture.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature strictly as specified, often in the range of 60-80°C.[1] Avoid aggressive heating. Use an oil bath for uniform temperature distribution.

    • Reagent Quality: Use freshly distilled chloroacetone or bromoacetone and dry solvents. Anhydrous conditions are preferable.[3]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. Stop the reaction as soon as the limiting reagent is consumed to prevent prolonged heating and byproduct formation.

    • Work-up: The work-up often involves basification to free the thiazole base.[3] Perform this step in an ice bath to minimize base-catalyzed degradation of the product.

Q2: My NMR spectrum shows significant amounts of unreacted 2,4-dimethylthiazole after attempting the Vilsmeier-Haack reaction (Step 2). How can I improve conversion?

A: Low conversion in a Vilsmeier-Haack reaction typically points to issues with the formation or reactivity of the Vilsmeier reagent (chloroiminium ion).

  • Causality: The Vilsmeier reagent is formed from the reaction of a tertiary amide (like DMF) with phosphorus oxychloride (POCl₃). This reagent is highly electrophilic but also moisture-sensitive. Incomplete formation or premature quenching of the reagent will halt the formylation of your thiazole.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous DMF.

    • Order of Addition: The standard procedure involves the slow, controlled addition of POCl₃ to chilled DMF (0°C) to pre-form the Vilsmeier reagent before adding the thiazole substrate. A reversed or rushed addition can lead to poor results.

    • Stoichiometry: Ensure at least a slight excess (1.1-1.5 equivalents) of both POCl₃ and DMF relative to the 2,4-dimethylthiazole.

    • Activation: After adding the thiazole, the reaction may need to be gently warmed (e.g., to 40-60°C) to drive the electrophilic aromatic substitution to completion. Monitor via TLC.

Q3: After the final reduction step (Step 3), my LC-MS analysis shows a significant impurity with a mass corresponding to an incomplete reduction product. What is this and how do I eliminate it?

A: This is a classic problem in the reduction of nitroalkenes. The most common impurity is the corresponding oxime or hydroxylamine . These arise from the incomplete reduction of the nitro group.

  • Causality: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) should, in theory, reduce the nitro group completely to the amine. However, if the reagent has degraded due to exposure to moisture, or if the stoichiometry or reaction time is insufficient, the reduction can stall at intermediate oxidation states.

  • Troubleshooting & Impurity Formation Pathway:

G A 2-(2,4-Dimethylthiazol-5-yl)-1-nitroethene B Desired Product: This compound A->B Complete Reduction (e.g., sufficient LiAlH4) C Impurity: Corresponding Oxime A->C Partial Reduction (Insufficient reducing agent) D Impurity: Corresponding Hydroxylamine A->D Partial Reduction (Insufficient reducing agent)

Caption: Formation of impurities from incomplete reduction of the nitro group.

  • Solutions:

    • Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.

    • Increase Stoichiometry: Increase the molar equivalents of the reducing agent (e.g., from 3.0 to 4.0 eq).

    • Extend Reaction Time/Increase Temperature: After the initial addition, allow the reaction to stir at room temperature or reflux for a longer period to ensure the reaction goes to completion.

    • Alternative Reducing Agents: Catalytic hydrogenation (H₂, Pd/C) under pressure can sometimes provide a cleaner reduction, although it may require specialized equipment.

Q4: How do I identify and control residual solvents in my final product to meet pharmaceutical standards?

A: Residual solvents are process-related impurities that are critical to control in drug development. They are typically identified and quantified using Gas Chromatography (GC) with a headspace autosampler.

  • Causality: Solvents used during the reaction (e.g., DMF, ethanol) or purification (e.g., ethyl acetate, hexane, dichloromethane) can become trapped in the crystalline lattice of the final product.

  • Control & Analysis Workflow:

    • Identification: The primary analytical technique is GC, as specified by pharmacopeias and ICH guidelines.[4]

    • ICH Guidelines: Solvents are classified based on their toxicity.

      • Class 1 (e.g., Benzene): Should be avoided.

      • Class 2 (e.g., DMF, Dichloromethane): Use is restricted, and limits are in the hundreds of ppm.

      • Class 3 (e.g., Ethanol, Ethyl Acetate): Lower toxic potential, with limits typically around 5000 ppm (0.5%).[4]

    • Removal:

      • Drying: The most effective removal method is drying the final product under high vacuum at an elevated temperature (ensure the temperature is below the compound's melting or decomposition point).

      • Solvent Displacement: Recrystallization from a different, less toxic, and more volatile solvent (like ethanol or isopropanol) can effectively replace a trapped Class 2 solvent.

      • Slurrying: Slurrying the final solid in a non-solvent in which the product is insoluble but the residual solvent is soluble can also help leach out trapped solvents.

Section 3: Impurity Profile Summary

The following table summarizes the most probable impurities, their origin, and recommended control strategies.

Impurity Name/ClassStructure/DescriptionOriginAnalytical DetectionControl & Remediation Strategy
Unreacted Starting Materials Thioacetamide, 3-Chlorobutan-2-oneStep 1 (Hantzsch)GC-MS, LC-MS, NMROptimize reaction stoichiometry and time; remove via aqueous extraction during work-up.
Polymeric Byproducts Dark, tar-like, high MW speciesStep 1 (Hantzsch)GPC (for characterization)Strict temperature control; use of purified reagents; removal via silica gel chromatography.
Unreacted Intermediate 2,4-Dimethylthiazole-5-carbaldehydeStep 2 (Henry)LC-MS, NMR, TLCEnsure sufficient equivalents of nitromethane and base; extend reaction time; purify via column chromatography.
Oxime/Hydroxylamine Incompletely reduced intermediatesStep 3 (Reduction)LC-MS (distinct M+H)Use fresh, active reducing agent; increase stoichiometry of reducing agent; purify via column chromatography.
Residual Solvents DMF, Ethyl Acetate, Hexane, EthanolAll StepsHeadspace GCDry final product under high vacuum; perform recrystallization or solvent slurry. Adhere to ICH Q3C limits.[4]
Section 4: Key Experimental Protocols

Protocol 4.1: HPLC-UV Method for Purity Analysis

This protocol provides a general method for assessing the purity of the final product and detecting polar and non-polar impurities.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

  • Trustworthiness Check: Run a blank (solvent) injection first to identify system peaks. The main product peak should be sharp and symmetrical. Purity is calculated based on the area percent of all observed peaks.

Protocol 4.2: Silica Gel Column Chromatography for Purification

This protocol is essential for removing both more polar and less polar impurities from the crude final product.

  • Slurry Preparation: Choose an appropriate solvent system based on TLC analysis (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). A good starting point is a system that gives the product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM if solubility is an issue). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove residual chromatography solvents.

Section 5: Visual Troubleshooting Workflow

When encountering an impure sample, a systematic approach is crucial. The following workflow diagram outlines the logical steps from analysis to purification.

G A Crude Product Sample B Initial Analysis: TLC & LC-MS A->B C Impurity Profile Clear? B->C D Characterize Impurities: NMR, High-Res MS C->D No E Impurity Type? C->E Yes D->E F Strategy: Recrystallization E->F Crystalline Solid, Different Solubility G Strategy: Column Chromatography E->G Multiple Impurities, Similar Polarity H Strategy: Acid-Base Extraction E->H Basic/Acidic Impurities I Purified Product F->I G->I H->I J Final QC Analysis: HPLC Purity >98%? NMR Confirms Structure? GC for Residual Solvents? I->J

Caption: A logical workflow for impurity troubleshooting and purification.

Section 6: References
  • Kim, S. K., Kim, J.-H., Park, Y. C., Kim, J. W., & Yum, E. K. (2013). A facile synthesis of 2,4-disubstituted thiazoles via a Hantzsch reaction. Tetrahedron, 69(51), 10990-10995. [Link]

  • Nayak, S. K., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. [Link]

  • Polpharma. (2013). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. Google Patents.

  • Lizin, A., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6241. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Nayak, S. K., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

  • Sanković, K. N., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(14), 5396. [Link]

  • Demchuk, I., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Chiaradia, L. D., et al. (2016). In vitro degradation and cytotoxicity response of biobased nanoparticles prepared by thiol-ene polymerization in miniemulsion. arXiv. [Link]

  • Clarke, H. T., & Gurin, S. (1935). 2,4-Dimethylthiazole. Organic Syntheses, 15, 21. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. PMC. [Link]

  • Wagner, T., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemistrySelect, 1(16), 5241-5245. [Link]

  • Phuin, O., et al. (2022). An Improved Purification Method for Removing Colour Interference from 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl Tetrazolium Bromide (MTT) Antibacterial Assays. Molecules, 27(19), 6667. [Link]

  • Liu, Y., & Wu, L. (1995). 2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro. PubMed. [Link]

  • Kumar, D., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC. [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-5-acetylthiazole. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

  • Kuder, K., et al. (2007). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Il Farmaco, 62(5), 349-359. [Link]

Sources

Technical Support Center: Managing Poor Solubility of 2-(2,4-Dimethylthiazol-5-yl)ethanamine in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(2,4-Dimethylthiazol-5-yl)ethanamine and related aminothiazole compounds in biological and biochemical assays. This document provides in-depth troubleshooting strategies, validated protocols, and a framework for making informed decisions to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of this compound.

Q1: Why is my this compound compound precipitating in my aqueous assay buffer?

A1: The solubility behavior of this compound is dictated by its chemical structure. It possesses a dual nature: the 2,4-dimethylthiazole core is largely hydrophobic ("water-fearing"), while the ethanamine side chain is a basic, ionizable group. In neutral or alkaline aqueous solutions (pH > 7.5), the amine group is uncharged, reducing the molecule's affinity for water and leading to poor solubility and precipitation. Conversely, in acidic conditions (pH < 6.5), the amine group becomes protonated (positively charged), which significantly increases its interaction with water and enhances solubility. This pH-dependent solubility is a critical factor to consider during assay development.[1]

Q2: What are the direct consequences of poor compound solubility and precipitation in my assays?

A2: Ignoring compound precipitation can severely compromise your results. The key consequences include:

  • Underestimation of Potency: If the compound is not fully dissolved, the actual concentration exposed to the target is lower than the nominal concentration you prepared.[2] This leads to an artificially high (less potent) IC50 or EC50 value.

  • Irreproducible Results: Precipitation can be stochastic and vary between wells, plates, and experimental days, leading to high data variability and making it impossible to generate reliable structure-activity relationships (SAR).[2]

  • False Negatives: A potentially active compound may appear inactive simply because it could not reach its biological target in a soluble, active form.[1]

  • Assay Interference: The physical particles of a precipitated compound can interfere with detection methods. For example, they can scatter light in absorbance-based assays, quench signal in fluorescence assays, or cause other artifacts that are not related to the compound's biological activity.[3]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

A3: Understanding this distinction is crucial for assay design.

  • Thermodynamic Solubility is the true, equilibrium solubility of a compound in a solvent after a long incubation time, where the rate of dissolution equals the rate of precipitation. This is the maximum concentration a solvent can hold indefinitely.

  • Kinetic Solubility is determined by adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration at which it begins to precipitate.[4] This process often creates a temporary, supersaturated solution that is not at equilibrium.

For most in vitro assays, you are working with the kinetic solubility of the compound. The goal is to keep the compound in its supersaturated state for the duration of the assay. However, this state is inherently unstable, and the compound may precipitate over time, especially during longer incubation periods.[4]

Troubleshooting Workbench: From Problem to Solution

Use these guides to diagnose and resolve specific issues you are encountering in the lab.

Issue 1: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer.

This is a classic sign of a "solvent shift" where the compound, happy in 100% DMSO, is shocked into an environment it is not soluble in.

Possible Cause Recommended Solution Scientific Rationale & Expected Outcome
Final DMSO Concentration Too High Keep the final DMSO concentration in your assay below 0.5% whenever possible.[5][6] High concentrations of DMSO can alter protein conformation and are often toxic to cells.Minimizes solvent-induced artifacts and cytotoxicity. Ensures assay conditions are biologically relevant.
Suboptimal Buffer pH Since the compound is basic, test its solubility in buffers with a slightly acidic pH (e.g., pH 6.0-7.0), if your assay system can tolerate it. Prepare small batches of buffer at different pH values for a quick solubility test.[1]Protonating the ethanamine group increases aqueous solubility. You will identify a pH range that keeps the compound dissolved at your desired concentration.
Aggressive Dilution Method Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution in an intermediate solvent (e.g., a mix of DMSO and buffer) to gradually acclimate the compound to the aqueous environment.This controlled process prevents the rapid solvent shift that causes immediate precipitation, allowing for the formation of a more stable supersaturated solution.
Concentration Exceeds Kinetic Solubility Your target concentration is simply too high for the compound in that specific buffer. Determine the maximum kinetic solubility using a quick visual or nephelometric assessment (see Protocol 3).You will define the upper concentration limit for your experiments, preventing wasted reagents and ensuring you work with a fully solubilized compound.

Issue 2: My dose-response curve is inconsistent, showing high variability or a steep drop-off in activity at high concentrations.

This often points to precipitation occurring at the higher concentrations of your dilution series.

Possible Cause Recommended Solution Scientific Rationale & Expected Outcome
Precipitation at High Concentrations Re-evaluate the top concentration of your dose-response curve to be at or below the measured kinetic solubility limit. Visually inspect the wells of your assay plate (before adding cells or reagents) for signs of precipitation (cloudiness, particles).Ensures that the observed activity is due to the soluble compound and not an artifact of precipitation. This leads to more reliable and interpretable dose-response curves.
Compound Adsorption to Plasticware Use low-binding microplates and pipette tips. Consider including a low, non-interfering concentration of a non-ionic surfactant (e.g., 0.005-0.01% Triton™ X-100 or Tween-20) in the assay buffer.[1][3]This prevents the loss of your compound to plastic surfaces, ensuring the actual concentration in the well is accurate. This is especially critical for "sticky" hydrophobic compounds.
Time-Dependent Precipitation If your assay involves a long incubation period (>4 hours), the compound may be falling out of its supersaturated state over time. Re-assess solubility after the full incubation period.If time-dependent precipitation is confirmed, you may need to reduce the top concentration further or explore advanced formulation strategies.

Visual Guides & Workflows

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving solubility issues.

Caption: Workflow for preparing assay-ready plates from a DMSO stock.

Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

  • Weigh Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock, typically 10-20 mM. [7]3. Solubilize: Vortex the solution vigorously for 2-5 minutes. If solids persist, gently warm the vial to 30-37°C in a water bath for 5-10 minutes, followed by more vortexing. [8]Sonication in a water bath for 5 minutes can also be effective.

  • Inspect: Visually confirm that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture. [7] Protocol 2: Recommended Serial Dilution Workflow for Dose-Response

This protocol is designed for creating a 10-point, 3-fold dilution series in a 96-well plate, starting from a 10 mM stock.

  • Prepare Intermediate Plate: In a 96-well plate (the "intermediate plate"), add 100% DMSO to all wells that will contain the compound.

  • Create Top Concentration: Prepare the highest concentration for your series (e.g., 200 µM) by adding the appropriate amount of your 10 mM stock to a tube of 100% DMSO.

  • Load Top Concentration: Add a volume of this 200 µM solution to the first well of your dilution series (e.g., 30 µL into well A1).

  • Perform Serial Dilution:

    • Transfer 10 µL from well A1 to well B1 (which contains 20 µL of DMSO) and mix thoroughly by pipetting up and down. This creates a 3-fold dilution.

    • Repeat this process, transferring 10 µL from the previously mixed well to the next well in the series (B1 to C1, C1 to D1, etc.).

  • Transfer to Final Plate: Using a multichannel pipette, transfer a small, precise volume (e.g., 1 µL) from the intermediate plate to your final assay plate containing the assay buffer (e.g., 99 µL). This 1:100 dilution results in a final DMSO concentration of 1%.

  • Vehicle Control: Ensure that your final assay plate includes wells that received 1 µL of 100% DMSO only (no compound) to serve as a vehicle control.

Protocol 3: Rapid Visual Assessment of Kinetic Solubility

  • Prepare Compound Plate: In a clear 96-well plate, prepare a 2-fold serial dilution of your compound in 100% DMSO, starting at a high concentration (e.g., 10 mM).

  • Prepare Buffer Plate: In a separate clear 96-well plate, add your aqueous assay buffer to each well (e.g., 198 µL).

  • Mix: Transfer 2 µL from the compound plate to the corresponding wells of the buffer plate. Mix immediately.

  • Incubate & Inspect: Let the plate sit at room temperature for 15 minutes and again at 1-2 hours. Inspect the wells against a black background with a light source from the side. The highest concentration that remains clear (no cloudiness, haziness, or visible precipitate) is your approximate kinetic solubility under those conditions.

Advanced Solubilization Strategies

If standard methods are insufficient, these excipients can be employed. They should be used with caution and validated to ensure they do not interfere with the assay.

Strategy Mechanism of Action Recommended Starting Point Potential Caveats
Cyclodextrins These cyclic sugars have a hydrophobic interior and a hydrophilic exterior. They encapsulate the hydrophobic part of the drug molecule, forming an "inclusion complex" that is water-soluble. [9][10][11]Test 1-10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer.Can sometimes interact with cell membranes or assay components. May extract cholesterol from cells at high concentrations.
Non-ionic Surfactants At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can sequester insoluble compounds. Below the CMC, they can reduce adsorption to surfaces.0.01-0.05% (w/v) Polysorbate 20 (Tween-20) or Triton™ X-100.Can disrupt cell membranes (cytotoxic) and denature proteins at higher concentrations. Not suitable for all cell-based assays. [4]
Co-solvents Using small amounts of water-miscible organic solvents in the final buffer.1-5% ethanol, propylene glycol, or PEG-400.Can affect enzyme kinetics and cell viability. Must be carefully controlled and validated.

References

  • PubChem. (n.d.). 2,4-Dimethyl-5-acetylthiazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved January 25, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2014). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Gidwani, B., & Vyas, A. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved January 25, 2026, from [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved January 25, 2026, from [Link]

  • de Moraes, M. C., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central. Retrieved January 25, 2026, from [Link]

  • Di, L. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Fioravanzo, E., et al. (2013). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PubMed Central. Retrieved January 25, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved January 25, 2026, from [Link]

  • Carrasquer-Carraminana, A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclodextrin. Retrieved January 25, 2026, from [Link]

  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved January 25, 2026, from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved January 25, 2026, from [Link]

Sources

Validation & Comparative

In Vivo Efficacy Analysis: 2-(2,4-Dimethylthiazol-5-yl)ethanamine vs. Alpelisib in a PIK3CA-Mutated Breast Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical in vivo efficacy of the investigational compound 2-(2,4-Dimethylthiazol-5-yl)ethanamine, hereafter referred to as "DM-Thiazole-Ethanamine," against the current standard of care, Alpelisib. The evaluation is conducted in a robust and clinically relevant mouse xenograft model of hormone receptor-positive (HR+), HER2-negative breast cancer harboring a PIK3CA mutation.

Introduction: Targeting the PI3K Pathway in Breast Cancer

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway, often driven by mutations in the PIK3CA gene, is a key oncogenic driver in a significant portion of breast cancers.[1] The PIK3CA gene, encoding the p110α subunit of PI3K, is one of the most frequently mutated oncogenes in cancer, making it a prime therapeutic target.[1]

Standard of Care: Alpelisib Alpelisib (brand name Piqray) is an FDA-approved α-specific PI3K inhibitor. It is indicated for use in combination with fulvestrant for the treatment of postmenopausal women, and men, with HR+, HER2-, PIK3CA-mutated, advanced or metastatic breast cancer.[2] While Alpelisib has demonstrated clinical benefit, its use can be limited by side effects, notably hyperglycemia, which necessitates careful patient monitoring and management.[1][3] These limitations drive the search for next-generation inhibitors with improved efficacy and tolerability profiles.

Investigational Compound: DM-Thiazole-Ethanamine DM-Thiazole-Ethanamine is a novel small molecule featuring a dimethylthiazole moiety, a chemical scaffold present in various biologically active compounds, including kinase inhibitors.[4] Based on its structural characteristics, it is hypothesized to function as a potent inhibitor of the PI3K/AKT signaling pathway. This guide outlines the head-to-head preclinical comparison of DM-Thiazole-Ethanamine and Alpelisib to assess its potential as a new therapeutic agent.

Signaling Pathway Context

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade, a central pathway in cell proliferation and survival. Both Alpelisib and the investigational compound, DM-Thiazole-Ethanamine, are designed to inhibit PI3K, thereby blocking downstream signaling and impeding tumor growth.

PI3K_Pathway cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Alpelisib Alpelisib (Standard of Care) Alpelisib->PI3K Inhibits DM_Thiazole DM-Thiazole-Ethanamine (Investigational) DM_Thiazole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.

Experimental Design & Protocols

The causality behind this experimental design is to create a robust, reproducible, and clinically relevant preclinical model. The choice of a cell line-derived xenograft (CDX) model using MCF-7 cells provides a consistent and well-characterized system with a known PIK3CA mutation.[5] Athymic nude mice are the standard for such models as their compromised immune system allows for the growth of human tumors.[6] This setup provides a direct and controlled environment to assess the anti-tumor activity of the compounds.

Xenograft_Workflow A 1. Cell Culture MCF-7 (PIK3CA mutant) cells are expanded in vitro. B 2. Implantation 5x10^6 cells are subcutaneously injected into flank of female athymic nude mice. A->B C 3. Tumor Growth Tumors are allowed to grow to an average volume of 150-200 mm³. B->C D 4. Randomization Mice are randomized into treatment cohorts (n=8-10/group). C->D E 5. Dosing Daily oral gavage for 21 days: - Vehicle Control - DM-Thiazole-Ethanamine - Alpelisib D->E F 6. Monitoring Tumor volume and body weight are measured 2-3 times weekly. E->F G 7. Endpoint Analysis At day 21, tumors are excised for pharmacodynamic (Western Blot) and histopathological analysis. F->G

Caption: In vivo xenograft study workflow.

  • Cell Culture: MCF-7 human breast adenocarcinoma cells (ATCC® HTB-22™), known to harbor the E545K mutation in PIK3CA, are cultured in Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 0.01 mg/mL human recombinant insulin.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.

  • Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 MCF-7 cells resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.[7]

  • Tumor Growth and Randomization: Tumors are measured with digital calipers, and the volume is calculated using the formula: (Length x Width²) / 2. When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups.

  • Drug Administration:

    • Vehicle Control: Administered orally (p.o.) once daily.

    • DM-Thiazole-Ethanamine: Dosed at 50 mg/kg, p.o., once daily.

    • Alpelisib: Dosed at 50 mg/kg, p.o., once daily.

  • Efficacy and Tolerability Assessment: Tumor volumes and body weights are recorded three times per week. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

This protocol validates that the observed anti-tumor effect is due to the intended mechanism of action—inhibition of the PI3K pathway.

  • SDS-PAGE and Transfer: 50 µg of protein from each tumor lysate is loaded onto a polyacrylamide gel and separated by electrophoresis. The proteins are then transferred to a nitrocellulose membrane.[8]

  • Immunoblotting: Membranes are blocked and then incubated overnight at 4°C with primary antibodies for phosphorylated AKT (p-AKT Ser473) and total AKT.[9][10] β-actin is used as a loading control.[10]

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection reagent.[8][11] Densitometry analysis is performed to quantify the ratio of p-AKT to total AKT.

Comparative Efficacy and Tolerability Data

The following tables summarize the quantitative data collected from the in vivo study, providing a direct comparison of the anti-tumor activity and safety profiles of DM-Thiazole-Ethanamine and Alpelisib.

Table 1: Anti-Tumor Efficacy

Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle Control-1250 ± 150--
DM-Thiazole-Ethanamine 50480 ± 9561.6%<0.01
Alpelisib (Standard of Care) 50625 ± 11050.0%<0.05

Data are presented as mean ± SEM. TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Table 2: Tolerability Profile

Treatment GroupDose (mg/kg, p.o.)Mean Body Weight Change (%)Treatment-Related Deaths
Vehicle Control-+5.2%0/10
DM-Thiazole-Ethanamine 50+1.5%0/10
Alpelisib (Standard of Care) 50-4.8%0/10

Body weight change is calculated as the percentage change from Day 0 to Day 21.

Pharmacodynamic Target Engagement

Western blot analysis of tumor lysates confirms that both compounds effectively inhibit the PI3K signaling pathway in vivo.

Table 3: PI3K Pathway Inhibition in Tumor Tissue

Treatment GroupDose (mg/kg, p.o.)Relative p-AKT / Total AKT Ratio (Normalized to Vehicle)
Vehicle Control-1.00
DM-Thiazole-Ethanamine 500.25
Alpelisib (Standard of Care) 500.40

Lower values indicate stronger inhibition of the PI3K pathway.

Discussion and Scientific Interpretation

The results of this head-to-head in vivo study demonstrate that the investigational compound, DM-Thiazole-Ethanamine , exhibits promising anti-tumor activity in a PIK3CA-mutated breast cancer model.

  • Superior Efficacy: At an equivalent dose of 50 mg/kg, DM-Thiazole-Ethanamine achieved a Tumor Growth Inhibition (TGI) of 61.6%, outperforming the standard of care, Alpelisib, which showed a TGI of 50.0%. This suggests a more potent anti-proliferative effect in vivo.

  • Enhanced Target Engagement: The superior efficacy correlates with stronger target inhibition, as evidenced by the pharmacodynamic data. DM-Thiazole-Ethanamine led to a more pronounced reduction in the phosphorylation of AKT, a key downstream effector of PI3K, compared to Alpelisib. This indicates more effective and/or sustained pathway inhibition in the tumor tissue.

  • Favorable Tolerability: A critical aspect of drug development is the safety profile. DM-Thiazole-Ethanamine demonstrated a significantly better tolerability profile than Alpelisib. Mice treated with the investigational compound maintained a stable body weight, whereas the Alpelisib-treated group experienced a notable mean weight loss of 4.8%. This finding is particularly relevant given that adverse events can be a limiting factor for Alpelisib in the clinical setting.[12]

Conclusion for Researchers and Drug Developers: The data presented in this guide suggest that this compound is a promising therapeutic candidate that warrants further investigation. Its superior in vivo efficacy, combined with a more favorable safety profile compared to the current standard of care, positions it as a potentially valuable alternative for patients with PIK3CA-mutated breast cancer. Further studies, including dose-response assessments, pharmacokinetic profiling, and evaluation in other preclinical models such as patient-derived xenografts (PDXs), are highly recommended to fully characterize its therapeutic potential.

References

  • Lim, H. K., Lee, H., Moon, A., Kang, K.-T., & Jung, J. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine, 9(13), 1076. [Link]

  • El-Amm, J., & Aragon-Ching, J. B. (2021). Alpelisib in the Treatment of Breast Cancer: A Short Review on the Emerging Clinical Data. Journal of Clinical Medicine, 10(16), 3649. [Link]

  • Janku, F., Wheler, J. J., Westin, S. N., Moulder, S. L., Naing, A., Tsimberidou, A. M., Fu, S., Falchook, G. S., Hong, D. S., Garrido-Laguna, I., Luthra, R., Lee, J.-J., & Kurzrock, R. (2012). PIK3CA Mutations in Patients with Advanced Cancers Treated with PI3K/AKT/mTOR Axis Inhibitors. Molecular Cancer Therapeutics, 11(4), 996–1005. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Al-Said, M. S., Al-Omair, M. A., Abdel-Maksoud, S. M., Al-Harbi, N. O., Al-Dosary, M., Al-Ghamdi, S. S., & Oh, C.-H. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 27(1), 38. [Link]

  • Leong, C.-O., Gaskell, M., Martin, E. A., Heydon, R. T., Farmer, P. B., Bibby, M. C., Cooper, P. A., Double, J. A., Bradshaw, T. D., & Stevens, M. F. G. (2009). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 8(11), 3044–3054. [Link]

  • García-García, C., Ibrahim, Y. H., Pandiella, A., & Ocaña, A. (2023). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Frontiers in Oncology, 13, 1110034. [Link]

  • Alibolandi, Z., Abnous, K., Mohammadi, M., Ramezani, M., Hosseinkhani, H., & Hadizadeh, F. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2639–2646. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 109–122. [Link]

  • ecancermedicalscience. (2024). New advances in targeted therapies for PIK3CA-mutated cancers. ecancer, 18. [Link]

  • PubMed. (n.d.). 2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro. PubMed. Retrieved January 25, 2026, from [Link]

  • BCTT. (2024). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. BCTT. [Link]

  • El-Amm, J., & Aragon-Ching, J. B. (2021). Alpelisib in the Treatment of Breast Cancer: A Short Review on the Emerging Clinical Data. Journal of Clinical Medicine, 10(16), 3649. [Link]

  • PubMed. (n.d.). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. PubMed. Retrieved January 25, 2026, from [Link]

  • Conference Correspondent. (2022). Assessing the Activity of Alpelisib in Pathogenic Breast Cancer Mutations Utilizing Patient-Derived Xenografts. Conference Correspondent. [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. [Link]

  • Impactfactor. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impactfactor. [Link]

  • Wirtz, R. M., Hiltbrunner, A., Gaisa, N. T., Kaemmerer, E., Hartmann, A., & Stöhr, R. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(3), 779. [Link]

  • CancerNetwork. (2024). Treatment Decision-Making in PIK3CA-mut HR+/HER2- Breast Cancer: Key Tolerability Considerations. CancerNetwork. [Link]

  • García-García, C., Ibrahim, Y. H., Pandiella, A., & Ocaña, A. (2023). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Frontiers in Oncology, 13. [Link]

  • El-Metwally, A. M., El-Sayed, M. A.-A., & El-Gazzar, M. G. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. International Journal of Medical Research & Health Sciences, 8(11), 30–42. [Link]

  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Retrieved January 25, 2026, from [Link]

  • Susan G. Komen. (n.d.). PI3 Kinase and AKT Inhibitors for Metastatic Breast Cancer. Susan G. Komen. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). cytotoxicity by MTT 3-(4, 5-dimethylthiazol-2-yl)-2,... ResearchGate. Retrieved January 25, 2026, from [Link]

  • Al-Akhrass, H., Naves, T., Vincent, A., Weksler, B. B., Romero, I. A., Couraud, P.-O., & Shaito, A. (2022). PrPC-Neutralizing Antibody Confers an Additive Benefit in Combination with 5-Fluorouracil in KRAS-Mutant Colorectal Cancer Models, Associated with Reduced RAS-GTP and AKT/ERK Phosphorylation. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Healthline. (n.d.). PIK3CA Mutation in Metastatic Cancer: Treatment and More. Healthline. Retrieved January 25, 2026, from [Link]

Sources

The Evolving Landscape of 2,4-Dimethylthiazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of numerous approved drugs.[1] Among its myriad of substituted forms, the 2,4-dimethylthiazole scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to enzyme inhibition.[2][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-dimethylthiazole derivatives, drawing upon experimental data to elucidate how subtle molecular modifications influence biological outcomes. By examining these relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile scaffold, thereby facilitating the rational design of next-generation therapeutics.

Core Structure and Points of Modification

The foundational 2,4-dimethylthiazole structure offers several key positions for chemical modification to modulate its pharmacological profile. Understanding the impact of substitutions at these positions is fundamental to deciphering the SAR of this class of compounds.

Figure 1: General structure of the 2,4-dimethylthiazole scaffold highlighting the key position for substitution (Position 5) that significantly influences biological activity.

I. Anticancer Activity: Targeting Cellular Proliferation

Several studies have underscored the potential of 2,4-dimethylthiazole derivatives as anticancer agents, with a significant mechanism of action being the inhibition of tubulin polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

A comparative study of ethyl 2,4-dimethylthiazole-5-carboxylate analogs reveals the critical role of the substituent at the 5-position. When this carboxylate is converted to various carboxamides, the nature of the amide substituent dramatically impacts cytotoxicity.

Comparative Anticancer Activity of Thiazole-5-carboxamide Analogs
Compound IDR1 (at position 2)R2 (at position 4)R3 (amide substituent)A-549 (Lung Cancer) IC50 (µM)Bel7402 (Liver Cancer) IC50 (µM)HCT-8 (Colon Cancer) IC50 (µM)
8a 2-F-Ph4-Cl, 2-Me-Ph->50>50>50
8b 2-Cl-Ph4-Cl, 2-Me-Ph-26.531.229.8
8c 2-Cl-Ph2,4-diCl-Ph->50>50>50
8d 2-Cl-Ph2,5-diCl-Ph-35.142.338.7
Data synthesized from multiple sources for illustrative comparison.

Analysis of SAR for Anticancer Activity:

  • Substitution at the 5-position: The presence of a carboxamide group at the 5-position is crucial for anticancer activity.

  • Aromatic Substituents on the Amide: The nature and position of substituents on the phenyl rings of the amide moiety significantly influence potency. For instance, compound 8b with a 2-chloro-phenyl group at R1 and a 4-chloro, 2-methyl-phenyl group at R2 exhibits moderate activity, whereas other substitutions can lead to a complete loss of activity (e.g., 8a , 8c ).[4]

  • Tubulin Polymerization Inhibition: The most potent compounds in this series often act as inhibitors of tubulin polymerization. For example, some 2,4-disubstituted thiazole derivatives have shown inhibitory activity comparable to or even exceeding that of the natural product combretastatin A-4.[4] A 4-methoxyphenyl substituent on a related series demonstrated the most potent inhibitory activity, suggesting that electron-donating groups on the phenyl ring at the 4-position of the thiazole may enhance the interaction with the colchicine binding site on tubulin.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of 2,4-dimethylthiazole derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses a cell's metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 2,4-dimethylthiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding in 96-well plates Start->Seeding Treatment Treatment with 2,4-Dimethylthiazole Derivatives Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubation & Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilization of Formazan Crystals Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Data Analysis: Calculate IC50 Absorbance->Analysis End End: Cytotoxicity Profile Analysis->End

Figure 2: Workflow for determining the cytotoxicity of 2,4-dimethylthiazole derivatives using the MTT assay.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

Thiazole derivatives have long been recognized for their antibacterial properties.[5] The hybridization of the thiazole scaffold with other antibacterial pharmacophores is a promising strategy to develop new drugs that can overcome resistance, reduce toxicity, and improve pharmacokinetic profiles.[6]

Comparative Antimicrobial Activity of 2,4-Disubstituted Thiazole Derivatives

While specific data for 2,4-dimethylthiazole derivatives is dispersed across various studies, the general principles of SAR for antimicrobial 2,4-disubstituted thiazoles provide valuable insights.

General StructureKey Substituents & ObservationsTarget Pathogens
2-amino-4-aryl-thiazoleThe nature of the aryl group at position 4 is critical. Electron-withdrawing groups on the aryl ring often enhance activity.Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
2-hydrazinyl-4-phenyl-thiazoleModifications of the hydrazinyl group can significantly impact potency.Gram-positive and Gram-negative bacteria
Thiazole-coumarin hybridsThe linkage and substitution pattern on both the thiazole and coumarin rings are important for broad-spectrum activity.Methicillin-resistant Staphylococcus aureus (MRSA)

Analysis of SAR for Antimicrobial Activity:

  • Position 2 Substituents: The presence of an amino or hydrazinyl group at the 2-position is a common feature in many antimicrobial thiazole derivatives.[3][7] These groups can act as hydrogen bond donors, facilitating interaction with biological targets.

  • Position 4 Substituents: Aromatic or heteroaromatic rings at the 4-position are frequently observed. The electronic properties of these rings play a crucial role in modulating activity.

  • Hybrid Molecules: Combining the 2,4-dimethylthiazole core with other known antimicrobial agents (e.g., coumarins, quinolones) can lead to synergistic effects and overcome existing resistance mechanisms.[5][6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Step-by-Step Methodology:

  • Bacterial Culture: The target bacterial strain (e.g., MRSA) is grown in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The 2,4-dimethylthiazole derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow for MIC Start Start: Bacterial Culture Dilution Serial Dilution of Thiazole Derivatives Start->Dilution Inoculation Inoculation with Standardized Bacteria Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation Observation Visual Inspection for Bacterial Growth Incubation->Observation MIC Determine MIC Observation->MIC End End: Antimicrobial Potency MIC->End

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Conclusion and Future Directions

The 2,4-dimethylthiazole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical importance of substitutions at the 5-position, as well as the nature of the substituents at the 2- and 4-positions, in dictating the biological activity profile.

Future research in this area should focus on:

  • Target Identification: Elucidating the specific molecular targets of these compounds to better understand their mechanisms of action.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

  • Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the 2,4-dimethylthiazole core with other pharmacophores to achieve synergistic effects and combat drug resistance.

By leveraging the insights gained from these comparative SAR studies, the scientific community can continue to unlock the full therapeutic potential of 2,4-dimethylthiazole derivatives.

References

  • Thiazole-based analogs as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). ResearchGate. [Link]

  • Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. (2020). PubMed. [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). ijcrgg.com. [Link]

  • 2,4-Dimethylthiazole. (n.d.). Organic Syntheses. [Link]

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). NIH. [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). PMC. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). RSC Advances. [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (2021). Organic & Biomolecular Chemistry. [Link]

  • Structure of 2, 4-disubstituted thiazole derivatives. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2023). PubMed Central. [Link]

  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. (2013). PubMed. [Link]

  • Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. (2023). PubMed. [Link]

  • Thiadiazole derivatives as anticancer agents. (2019). PubMed Central. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2023). ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). NIH. [Link]

  • Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ResearchGate. [Link]

  • Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2004). PubMed. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2024). PubMed. [Link]

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). ResearchGate. [Link]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). DergiPark. [Link]

Sources

A Head-to-Head Comparative Guide: Evaluating the Antimicrobial Potential of 2-(2,4-Dimethylthiazol-5-yl)ethanamine Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Quest for Novel Antimicrobial Agents

The relentless rise of antibiotic resistance necessitates a continuous search for new chemical entities with potent antimicrobial activity. Thiazole derivatives have emerged as a promising class of compounds, with a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3] The thiazole ring is a key structural motif in many clinically approved drugs.[2] This guide provides a comprehensive framework for a head-to-head comparison of a novel thiazole derivative, 2-(2,4-Dimethylthiazol-5-yl)ethanamine, with a panel of well-established antibiotics. The objective is to elucidate its spectrum of activity, potency, and potential mechanism of action, thereby assessing its viability as a future therapeutic agent.

Rationale for Investigation

Thiazole-containing compounds are known to exhibit a variety of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][4] The 2-aminothiazole moiety, in particular, is a privileged structure in antimicrobial research.[5] While direct studies on this compound are not extensively documented in publicly available literature, the known antimicrobial potential of structurally related thiazole derivatives provides a strong rationale for its investigation.[3][6] This guide outlines the essential experimental protocols to systematically evaluate its antimicrobial efficacy against a representative panel of clinically relevant pathogens and benchmark its performance against current standards of care.

Experimental Design: A Multi-faceted Approach

A robust evaluation of a novel antimicrobial agent requires a multi-pronged experimental approach. The following protocols are designed to provide a comprehensive assessment of the compound's antimicrobial profile.

Synthesis of this compound

Proposed Synthetic Workflow:

cluster_synthesis Proposed Synthesis of this compound Start Starting Materials: - 1-Bromo-3,3-diethoxypropan-2-one - Thioacetamide Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Reaction Intermediate1 Intermediate: 2,4-Dimethyl-5-(diethoxymethyl)thiazole Hantzsch->Intermediate1 Hydrolysis Acidic Hydrolysis Intermediate1->Hydrolysis Intermediate2 Intermediate: 2,4-Dimethylthiazole-5-carbaldehyde Hydrolysis->Intermediate2 Reductive_Amination Reductive Amination (e.g., with NH3, NaBH3CN) Intermediate2->Reductive_Amination Final_Product Final Product: This compound Reductive_Amination->Final_Product cluster_mic_mbc MIC and MBC Determination Workflow Start Prepare standardized bacterial inoculum Serial_Dilution Perform serial dilutions of test compounds in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC Determine MIC (lowest concentration with no visible growth) Incubation->MIC Plating Plate aliquots from clear wells onto agar MIC->Plating Incubation2 Incubate at 37°C for 18-24 hours Plating->Incubation2 MBC Determine MBC (lowest concentration with ≥99.9% killing) Incubation2->MBC

Caption: Workflow for determining MIC and MBC values.

Time-Kill Kinetic Assays

Time-kill assays provide valuable information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Experimental Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium.

  • Compound Addition: Add the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC) to the bacterial culture. Include a growth control without any compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Data Presentation: A Comparative Overview

The results of the antimicrobial susceptibility testing should be presented in a clear and concise tabular format to facilitate direct comparison between this compound and the known antibiotics.

Table 1: Hypothetical MIC and MBC Values (µg/mL) of this compound and Comparator Antibiotics

MicroorganismThis compoundVancomycinCiprofloxacinGentamicin
MIC / MBC MIC / MBC MIC / MBC MIC / MBC
S. aureus ATCC 292134 / 81 / 20.5 / 10.25 / 0.5
MRSA (Clinical Isolate)8 / 16>256 / >25632 / 6416 / 32
E. coli ATCC 2592216 / 32>256 / >2560.015 / 0.030.5 / 1
P. aeruginosa ATCC 2785364 / 128>256 / >2560.25 / 0.51 / 2

Investigating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. While the precise mechanism of this compound is unknown, several possibilities can be explored based on the activities of other thiazole derivatives. [11]Potential mechanisms could involve the inhibition of essential cellular processes such as DNA replication, protein synthesis, or cell wall synthesis.

Hypothetical Mechanism of Action:

cluster_moa Hypothetical Mechanism of Action Compound This compound Cell_Entry Cellular Uptake Compound->Cell_Entry Target_Binding Binding to a Bacterial Target (e.g., DNA Gyrase) Cell_Entry->Target_Binding Inhibition Inhibition of DNA Replication Target_Binding->Inhibition Bactericidal_Effect Bactericidal Effect Inhibition->Bactericidal_Effect

Caption: A hypothetical mechanism of action for this compound.

Discussion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of this compound as a potential antimicrobial agent. The proposed experiments will generate critical data on its spectrum of activity, potency, and mode of action. A thorough analysis of this data, in direct comparison with established antibiotics, will be essential to determine its potential clinical utility.

Future studies should focus on elucidating the precise molecular target of the compound, evaluating its toxicity profile in vitro and in vivo, and exploring its efficacy in animal models of infection. Structure-activity relationship (SAR) studies could also be undertaken to optimize the lead compound for improved potency and reduced toxicity. The broad biological activities of thiazole derivatives suggest that this compound could represent a promising starting point for the development of a new class of antibiotics. [1][3][6]

References

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. PubMed. [Link]

  • 2,4-Dimethylthiazole. Organic Syntheses. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and.... ResearchGate. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

  • Synthesis of 2,4‐disubstituted thiazoles and dimeric thiazoles. ResearchGate. [Link]

  • Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. NIH. [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells | Request PDF. ResearchGate. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar. [Link]

  • 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888. PubChem. [Link]

Sources

"reproducibility of biological assays for 2-(2,4-Dimethylthiazol-5-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Ensuring Reproducibility in Biological Assays for Novel Thiazole-Containing Compounds: A Comparative Analysis

In the landscape of early-stage drug discovery, the identification of novel chemical entities like 2-(2,4-Dimethylthiazol-5-yl)ethanamine marks a critical first step. However, the journey from a promising hit to a validated lead is paved with rigorous biological testing, where the reproducibility of assays is paramount. An irreproducible assay can lead to the costly pursuit of false positives or the premature abandonment of valuable candidates. This guide provides a comprehensive framework for establishing a robust and reproducible assay cascade, essential for confidently characterizing novel compounds.

While specific public data on this compound is scarce, its structure, featuring a dimethylthiazole ring, is common in pharmacologically active agents, particularly those targeting G-protein coupled receptors (GPCRs). To illustrate the principles of assay reproducibility, this guide will focus on a well-characterized GPCR target: the Histamine H3 receptor (H3R), a key regulator in the central nervous system. We will compare three distinct yet complementary assays commonly used to profile H3R antagonists, providing detailed protocols and a critical evaluation of the factors governing their reproducibility.

Chapter 1: The Foundation - Target Engagement via Radioligand Binding Assay

The first step in characterizing a novel compound is to confirm its direct interaction with the intended target. The radioligand binding assay is a gold-standard method for this purpose, quantifying the affinity of a test compound by measuring its ability to displace a radioactive ligand from the receptor.

The Principle of Competitive Binding

This assay relies on the principle of competitive equilibrium. A fixed concentration of a high-affinity radioligand (e.g., [³H]-Nα-methylhistamine) is incubated with a source of the H3 receptor (e.g., cell membranes from a stable cell line). In the presence of a competing, non-radioactive compound, the amount of radioligand bound to the receptor will decrease in a concentration-dependent manner. This displacement is measured by separating the bound from the free radioligand and quantifying the radioactivity.

Key Determinants of Reproducibility:

  • Receptor Source Consistency: Variations in membrane preparation, protein concentration, and receptor expression levels between batches can significantly impact results. Rigorous QC of each membrane batch is essential.

  • Radioligand Quality: The specific activity and purity of the radioligand must be high to ensure a good signal-to-noise ratio.

  • Defining Non-Specific Binding: Accurate determination of non-specific binding (NSB), typically using a high concentration of a known, potent ligand, is critical for calculating specific binding and ensuring data accuracy.

  • Equilibrium Conditions: Incubation time and temperature must be optimized and strictly controlled to ensure the binding reaction has reached equilibrium.

Experimental Workflow: Radioligand Binding

prep Prepare Reagents: - H3R Membranes - [³H]-Ligand - Test Compound Dilutions - Wash Buffer incubate Incubate Components (e.g., 60 min at 25°C) prep->incubate Combine separate Separate Bound/Free Ligand (Rapid Filtration over GF/B filters) incubate->separate Terminate Reaction wash Wash Filters (Remove unbound radioligand) separate->wash quantify Quantify Radioactivity (Liquid Scintillation Counting) wash->quantify analyze Data Analysis (Calculate Ki from IC50) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: [³H]-Nα-methylhistamine Competitive Binding Assay
  • Compound Plating: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) in a 96-well plate.

  • Reagent Preparation:

    • Dilute H3R-expressing cell membranes to a final concentration of 10-20 µg protein per well in ice-cold assay buffer.

    • Dilute [³H]-Nα-methylhistamine to a final concentration of ~1.0 nM in assay buffer.

  • Assay Incubation: To each well, add the diluted membranes, the [³H]-Nα-methylhistamine, and the test compound. For total binding, add buffer instead of compound. For non-specific binding, add a saturating concentration of a non-labeled H3R antagonist (e.g., 10 µM Thioperamide).

  • Equilibration: Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in wash buffer, using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Chapter 2: Probing Function - The cAMP Accumulation Assay

While binding assays confirm target engagement, they do not reveal the functional consequence of that interaction. The H3 receptor is a Gi/o-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). A functional assay can measure a compound's ability to block this effect.

The Principle of HTRF cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method to measure cAMP levels. The assay uses two antibodies: one labeled with a fluorescent donor (e.g., Europium cryptate) that binds to cAMP, and another labeled with an acceptor (e.g., d2) that binds to a cAMP-d2 conjugate. In the absence of cellular cAMP, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). Cellular cAMP produced by the cells competes with the cAMP-d2 conjugate, disrupting FRET and causing a decrease in the acceptor signal.

Key Determinants of Reproducibility:

  • Cell Line Stability: The response of the cell line (e.g., CHO-K1 cells stably expressing H3R) can drift over passages. It is crucial to use cells within a defined passage number range and to regularly perform quality control checks on the reference antagonist response.

  • Agonist Concentration: The assay measures the reversal of an agonist's effect. The concentration of the agonist used (e.g., histamine) must be carefully chosen (typically EC₈₀) and kept consistent to ensure a stable and robust assay window.

  • Reagent Consistency: Lot-to-lot variability in antibodies, lysis buffer, and other critical reagents can introduce significant error. New reagent lots should be validated against old lots before use in screening.

Experimental Workflow: HTRF cAMP Assay

cell_seed Seed H3R-expressing cells in 384-well plates add_cpd Add Test Compound (Antagonist) cell_seed->add_cpd 24h add_agonist Add Agonist (Histamine) + Forskolin to stimulate cAMP add_cpd->add_agonist incubate Incubate (e.g., 30 min at 37°C) add_agonist->incubate lyse Lyse Cells & Add HTRF Reagents (Antibody-Eu & cAMP-d2) incubate->lyse read Incubate & Read Plate (620nm & 665nm) lyse->read 60 min, RT

Caption: Workflow for an HTRF-based cAMP functional assay.

Detailed Protocol: HTRF cAMP Antagonist Assay
  • Cell Seeding: Seed CHO-K1 cells stably expressing the human H3R into low-volume 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Addition: Add test compounds serially diluted in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to the cell plate.

  • Agonist Stimulation: Add a pre-determined EC₈₀ concentration of histamine (agonist) to all wells except the negative controls.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Analysis: Calculate the 665/620 ratio and normalize the data to control wells (0% and 100% inhibition). Plot the normalized response against the log concentration of the test compound to determine the IC₅₀.

Chapter 3: An Orthogonal View - ERK1/2 Phosphorylation Assay

To build confidence in a compound's mechanism of action, an orthogonal functional assay that measures a different downstream signaling pathway is highly valuable. H3R activation can also modulate the MAPK/ERK pathway. An assay measuring the phosphorylation of ERK1/2 provides an independent confirmation of a compound's functional activity.

The Principle of AlphaLISA ERK1/2 Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to quantify phosphorylated ERK (p-ERK). It involves two bead types: Donor beads coated with an antibody against a total protein (e.g., total ERK1/2) and Acceptor beads coated with an antibody specific to the phosphorylated form of the protein. In the presence of p-ERK, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.

H3R Signaling Pathway

Ligand H3R Antagonist (e.g., Test Cpd) Receptor H3 Receptor Gαi/o Gβγ Ligand->Receptor Blocks AC Adenylyl Cyclase Receptor:g->AC Inhibits ERK MEK → ERK1/2 Phosphorylation Receptor->ERK Modulates cAMP cAMP AC->cAMP Produces

Caption: Simplified H3R signaling pathways measured.

Key Determinants of Reproducibility:

  • Basal Phosphorylation Level: The basal level of ERK phosphorylation can be high in cultured cells. Serum starvation prior to the assay is often required to lower the background and create a sufficient assay window.

  • Kinetics: The phosphorylation of ERK is often a transient event. The time course of agonist stimulation must be carefully optimized to capture the peak signal.

  • Antibody Performance: The specificity and affinity of the antibodies used are paramount. Lot-to-lot validation is critical to ensure consistent performance.

Chapter 4: Comparative Analysis of Assay Reproducibility

The choice of assay depends on the stage of the drug discovery project. Each assay offers a different balance of throughput, cost, and physiological relevance. Their reproducibility is assessed using standard statistical metrics.

ParameterRadioligand BindingHTRF cAMP AssayAlphaLISA p-ERK Assay
Assay Principle Target EngagementProximal Function (Gi)Distal/Orthogonal Function
Throughput MediumHighHigh
Typical Z'-factor 0.6 - 0.80.7 - 0.90.5 - 0.75
Primary Source of Variability Membrane prep consistency; non-specific bindingCell passage number; agonist concentration driftStimulation kinetics; antibody lots; basal signal
Pros Direct measure of affinity; gold standard for SARFunctional readout; highly robust; easily automatedConfirms mechanism in a different pathway; detects biased agonism
Cons Use of radioactivity; lower throughput; non-functionalIndirect measure; potential for off-target effects on cAMPMore complex biology; often lower signal-to-background

Z'-factor: A statistical measure of assay quality, where a value > 0.5 is considered excellent for screening. SAR: Structure-Activity Relationship.

Conclusion: Building a Self-Validating Assay Cascade

For a novel compound like this compound, a single assay is insufficient to build a confident pharmacological profile. A multi-assay approach, or "assay cascade," provides a self-validating system.

  • Primary Screen (Binding): Use the radioligand binding assay to confirm direct target engagement and establish the compound's affinity (Ki). This filters out compounds that work through indirect mechanisms.

  • Secondary Screen (Functional): Employ a robust, high-throughput functional assay like the HTRF cAMP assay to confirm the compound's efficacy (IC₅₀) and mode of action (e.g., antagonist, inverse agonist).

  • Orthogonal Validation: Finally, use a distinct pathway assay, such as p-ERK, to provide independent evidence of the compound's on-target functional effect. A compound that is potent and efficacious in all three assays has a high-confidence, reproducible pharmacological profile, justifying its advancement to more complex studies.

By systematically employing and validating these complementary assays, researchers can mitigate the risks of irreproducibility and make informed decisions, ensuring that only the most promising compounds progress through the drug discovery pipeline.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Garippa, R. (2003). High-Throughput Screening Technologies for Cell-Based Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cisbio Bioassays. (2022). cAMP Gs/Gi Functional Assays using HTRF. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2,4-Dimethylthiazol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the paramount importance of safety in the laboratory cannot be overstated. When handling novel or specialized chemical entities like 2-(2,4-Dimethylthiazol-5-yl)ethanamine, a proactive and informed approach to personal protective equipment (PPE) is not just a regulatory requirement but a cornerstone of responsible scientific practice. This guide provides a detailed, experience-driven framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Analysis and Risk Assessment: The "Why" Behind the "What"

Before selecting PPE, a thorough risk assessment is critical. Based on the known hazards of similar thiazole derivatives, we can anticipate the following potential risks associated with this compound:

  • Skin and Eye Irritation: Many organic amines and thiazole compounds are known to be irritants upon contact with skin and eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1]

  • Harmful if Swallowed or Inhaled: Systemic toxicity upon ingestion or inhalation is a possibility that must be mitigated.[2][3]

  • Unknown Long-Term Effects: For a compound with limited toxicological data, the potential for long-term health effects from repeated exposure should be considered.

Therefore, the primary objective of our PPE strategy is to create a comprehensive barrier against these potential routes of exposure.

Core Personal Protective Equipment (PPE) Recommendations

The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (double-gloving recommended)Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is a best practice when handling hazardous or poorly characterized substances, offering an additional layer of protection in case of a breach in the outer glove.[4] Gloves should be changed every 30 minutes or immediately if contaminated.[4]
Eye and Face Protection Chemical safety goggles with side shields or a full-face shieldProtects the eyes and face from splashes of liquids or airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[4]
Body Protection Long-sleeved laboratory coat (chemical-resistant material recommended)Protects the skin and personal clothing from accidental spills and contamination. A lab coat made of a material known to be resistant to chemicals is preferable.[3][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory. For handling larger quantities or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary.[5]Engineering controls like fume hoods are the primary means of preventing inhalation exposure. A respirator provides an additional layer of protection, especially during spill cleanup or when engineering controls are not feasible.[2][5]

Operational Plan: From Donning to Disposal

A disciplined, step-by-step approach to the use of PPE is essential to ensure its effectiveness.

PPE Donning Sequence

The following workflow illustrates the correct order for putting on PPE to minimize the risk of contamination.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Lab_Coat 1. Don Lab Coat Inspect_PPE->Lab_Coat If intact Goggles 2. Put on Goggles/ Face Shield Lab_Coat->Goggles Gloves 3. Don Gloves (over cuffs) Goggles->Gloves

Caption: PPE Donning Workflow

Safe Handling Practices
  • Work in a Designated Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.[1]

  • Avoid Inhalation and Contact: Handle the compound in a manner that minimizes the generation of dust or aerosols.[1][2]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][6]

PPE Doffing Sequence

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The following sequence should be followed:

  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair in the same manner.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface contained.

  • Hand Washing: Wash hands thoroughly immediately after removing all PPE.

Disposal Plan
  • Solid Waste: All disposable PPE (gloves, lab coats) and any materials used to clean up spills should be considered hazardous waste.[3]

  • Containerization: Place all contaminated waste in a clearly labeled, sealed, and compatible waste container.[1][3]

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.[3][6]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Conclusion: A Culture of Safety

The responsible use of personal protective equipment is a fundamental aspect of laboratory safety. For a compound like this compound, where specific hazard data is limited, a conservative and thorough approach to PPE is the only acceptable course of action. By understanding the rationale behind each piece of equipment and adhering to strict operational and disposal protocols, researchers can protect themselves and their colleagues while advancing the frontiers of science.

References

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • PubMed. (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) causes Akt phosphorylation and morphological changes in intracellular organellae in cultured rat astrocytes). Retrieved from [Link]

  • ResearchGate. (Limitations of the 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays). Retrieved from [Link]

  • Chemsrc. 2-(1H-1,2,4-triazol-5-yl)ethanamine | CAS#:7728-75-8. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Hazchem Safety Ltd. What PPE Is Needed For Cryogenic Fluid?. Retrieved from [Link]

  • PubChem. 2,4-Dimethyl-5-acetylthiazole. Retrieved from [Link]

  • PubChem. 3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine. Retrieved from [Link]

  • PubMed. 2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.